GNE-293
Description
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Properties
Molecular Formula |
C28H36N8O4S |
|---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
4-[3-[9-methyl-6-morpholin-4-yl-2-(2-propan-2-ylbenzimidazol-1-yl)purin-8-yl]oxyazetidin-1-yl]thiane 1,1-dioxide |
InChI |
InChI=1S/C28H36N8O4S/c1-18(2)24-29-21-6-4-5-7-22(21)36(24)27-31-25-23(26(32-27)34-10-12-39-13-11-34)30-28(33(25)3)40-20-16-35(17-20)19-8-14-41(37,38)15-9-19/h4-7,18-20H,8-17H2,1-3H3 |
InChI Key |
XRLOEZGWBZHADC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
GNE-293: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile
FOR IMMEDIATE RELEASE
SOUTH SAN FRANCISCO, CA – [Date] – This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of GNE-293, a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This document is intended for researchers, scientists, and drug development professionals interested in the scientific foundation and experimental details of this significant small molecule inhibitor.
Introduction
This compound is a highly selective and potent inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1] The PI3K pathway is crucial for regulating cellular functions such as growth, proliferation, and survival.[1] While tightly controlled in healthy cells, this pathway is often constitutively active in various cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[1] PI3Kδ is predominantly expressed in hematopoietic cells and plays a critical role in the activation, differentiation, and survival of B-cells, suggesting its potential as a therapeutic target for B-cell malignancies and autoimmune disorders. This compound was developed to address the need for a potent and isoform-selective PI3Kδ inhibitor with an improved safety profile, specifically mitigating the genotoxicity concerns observed with earlier compounds.[2]
Discovery and Rationale for Development
The development of this compound was initiated to identify a potent and isoform-selective PI3Kδ inhibitor with a favorable pharmacokinetic profile and reduced genotoxicity.[2] An earlier inhibitor, compound 2 , showed potent PI3Kδ inhibition but also induced micronuclei formation in both the in vitro micronucleus (MNT) and human chromosome aberration (HCA) assays, raising concerns about its potential carcinogenicity.
The discovery of this compound involved a structure-based drug design approach aimed at disrupting the planarity of the molecule, a feature often associated with genotoxicity. Modifications to the 2-benzimidazole substituent and the methylene (B1212753) linker of the parent compound successfully eliminated the genotoxic signals. Furthermore, the introduction of various heteroatom linkers was explored to optimize potency and isoform selectivity by promoting favorable interactions with a key tryptophan residue (Trp760) in the PI3Kδ active site. This strategic optimization led to the identification of this compound (also referred to as compound 34 in the primary literature), which demonstrated a significant improvement in potency, selectivity, and in vivo pharmacokinetic properties, while being devoid of the genotoxic liabilities of its predecessors.
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following scheme outlines the key transformations involved in the preparation of this compound and its precursors.
Scheme 1: Synthesis of this compound
Caption: Synthetic scheme for this compound.
Biological Activity and Data
This compound exhibits potent and selective inhibition of PI3Kδ. The following tables summarize the key quantitative data from in vitro biochemical and cellular assays.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity Fold vs. PI3Kδ |
| PI3Kδ | 4.38 | 1 |
| PI3Kα | 1,130 | 258 |
| PI3Kβ | 1,840 | 420 |
| PI3Kγ | 958 | 219 |
Table 2: Genotoxicity Profile of this compound and Precursor Compound 2
| Compound | In Vitro Micronucleus Test (MNT) in CHO-K1 Cells | Human Chromosome Aberration (HCA) Test in Human Lymphocytes |
| Compound 2 | Positive | Positive |
| This compound | Negative | Negative |
Table 3: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Rat | 5 (IV), 10 (PO) | - | - | - | 50 |
| Dog | 2 (IV), 5 (PO) | - | - | - | 70 |
(Specific Cmax, T1/2, and AUC values were not publicly available in the reviewed literature.)
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the catalytic activity of PI3Kδ. In B-cells, PI3Kδ is a critical downstream effector of the B-cell receptor (BCR). Upon BCR engagement, PI3Kδ is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as AKT and Bruton's tyrosine kinase (BTK). This cascade ultimately promotes B-cell proliferation, survival, and differentiation. By inhibiting PI3Kδ, this compound blocks the production of PIP3, thereby attenuating these downstream signals and leading to a reduction in B-cell activation and proliferation.
Caption: PI3Kδ signaling pathway in B-cells and the inhibitory action of this compound.
Experimental Protocols
PI3Kδ Biochemical Assay (Competitive Fluorescence Polarization)
This assay quantifies the enzymatic activity of PI3Kδ by measuring the production of PIP3.
-
Reagents and Materials: Recombinant PI3Kδ enzyme, PIP2 substrate, ATP, assay buffer, PIP3 detector protein, and a fluorescently labeled PIP3 probe.
-
Procedure: a. The PI3Kδ enzyme is incubated with the test compound (this compound) and PIP2 substrate in the assay buffer. b. The enzymatic reaction is initiated by the addition of ATP and allowed to proceed for a defined period. c. The reaction is stopped, and the PIP3 detector protein and the fluorescent PIP3 probe are added. d. The amount of PIP3 produced in the enzymatic reaction is inversely proportional to the fluorescence polarization signal, as the newly synthesized PIP3 competes with the fluorescent probe for binding to the detector protein. e. IC50 values are determined by measuring the concentration of this compound required to inhibit 50% of the PI3Kδ activity.
In Vitro Micronucleus Test (MNT)
This assay assesses the potential of a compound to induce chromosomal damage.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells.
-
Procedure: a. CHO-K1 cells are cultured in the presence of various concentrations of this compound or a control compound for a specified duration. b. Cytochalasin B is added to block cytokinesis, resulting in the accumulation of binucleated cells. c. Cells are harvested, fixed, and stained with a DNA-specific dye. d. The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored using microscopy. e. A significant increase in the frequency of micronucleated cells compared to the negative control indicates a positive genotoxic result.
Human Chromosome Aberration (HCA) Test
This assay evaluates a compound's ability to induce structural chromosomal abnormalities in human cells.
-
Cell Type: Human peripheral blood lymphocytes.
-
Procedure: a. Isolated human lymphocytes are stimulated to divide and then treated with this compound or control substances at various concentrations. b. Cells are cultured for a period to allow for cell division. c. A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase. d. Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. e. Chromosomes are stained, and metaphase spreads are analyzed for structural aberrations (e.g., breaks, gaps, exchanges). f. A statistically significant increase in the percentage of cells with chromosomal aberrations compared to the control is considered a positive result.
Human Whole Blood (HWB) Assay
This cellular assay measures the potency of this compound in a more physiologically relevant matrix.
-
Procedure: a. Fresh human whole blood is treated with various concentrations of this compound. b. B-cell activation is stimulated (e.g., using an anti-IgM antibody). c. The expression of the activation marker CD69 on the surface of B-cells is measured by flow cytometry. d. The IC50 is determined as the concentration of this compound that causes a 50% reduction in CD69 expression on activated B-cells.
Experimental Workflow
The following diagram illustrates the general workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound represents a significant advancement in the development of PI3Kδ inhibitors. Through a rational, structure-based design approach, the genotoxicity issues of earlier compounds were successfully addressed while enhancing potency and selectivity. The favorable preclinical profile of this compound, including its potent in vitro activity and promising in vivo pharmacokinetics, underscores its potential as a therapeutic agent for B-cell-mediated diseases. This technical guide provides a foundational understanding of the discovery and preclinical development of this compound for the scientific community.
References
GNE-293: A Technical Guide to a Potent and Selective PI3Kδ Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-293 is a highly potent and selective small molecule inhibitor of the δ (delta) isoform of phosphoinositide 3-kinase (PI3K). Its high degree of selectivity over other PI3K isoforms (α, β, and γ) makes it an invaluable chemical probe for elucidating the specific roles of PI3Kδ in cellular signaling pathways and disease models. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols for its characterization.
PI3Kδ Signaling Pathway
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The δ isoform of PI3K is primarily expressed in hematopoietic cells and plays a key role in the development and function of B cells. Upon activation by cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits downstream effectors, most notably the serine/threonine kinase Akt, to the plasma membrane, initiating a cascade of signaling events that regulate cellular function.
Caption: The PI3Kδ signaling pathway.
Quantitative Data for this compound
The potency and selectivity of this compound have been rigorously characterized through biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | Assay Type | Parameter | Value | Selectivity vs. PI3Kδ |
| PI3Kδ | Fluorescence Polarization | Ki | 0.47 nM | - |
| PI3Kα | Fluorescence Polarization | Ki | 120 nM | 256-fold |
| PI3Kβ | Fluorescence Polarization | Ki | 197 nM | 420-fold |
| PI3Kγ | Fluorescence Polarization | Ki | 103 nM | 219-fold |
Data sourced from Safina BS, et al. Bioorg Med Chem Lett. 2013.
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Parameter | Value |
| Human Whole Blood CD69 Expression | Human B cells | IC50 | 4.38 nM |
Data sourced from Safina BS, et al. Bioorg Med Chem Lett. 2013.
Table 3: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dosing Route | Dose (mg/kg) | Clearance (mL/min/kg) | Vss (L/kg) | Half-life (h) | Bioavailability (%) |
| Mouse | IV | 1 | 43 | 1.8 | 0.8 | - |
| PO | 5 | - | - | 1.1 | 54 | |
| Rat | IV | 1 | 24 | 1.3 | 0.9 | - |
| PO | 5 | - | - | 1.4 | 72 | |
| Dog | IV | 0.5 | 11 | 2.1 | 2.7 | - |
| PO | 2 | - | - | 3.5 | 100 |
IV: Intravenous, PO: Oral, Vss: Volume of distribution at steady state. Data sourced from Safina BS, et al. Bioorg Med Chem Lett. 2013.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide the protocols for the key experiments used to characterize this compound.
Biochemical Assay: Fluorescence Polarization
This assay quantitatively measures the inhibition of PI3Kδ enzymatic activity.
Principle: The assay is a competitive binding assay that measures the formation of PIP3. A fluorescently labeled PIP3 probe competes with the PIP3 produced by the PI3Kδ-catalyzed reaction for binding to a PIP3-binding protein. The binding of the larger protein to the fluorescent probe results in a high fluorescence polarization (FP) signal. In the presence of enzyme-generated PIP3, the fluorescent probe is displaced, leading to a decrease in the FP signal. The degree of inhibition is proportional to the FP signal.
Methodology:
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 (substrate)
-
ATP
-
Fluorescently labeled PIP3 probe
-
PIP3-binding protein (e.g., GRP1 PH domain)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the PI3Kδ enzyme to the wells of the microplate.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection mix containing the fluorescent PIP3 probe and the PIP3-binding protein.
-
Incubate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate Ki values using the Cheng-Prusoff equation.
-
Caption: Workflow for the Fluorescence Polarization Assay.
Cellular Assay: Human Whole Blood CD69 Expression
This assay assesses the functional activity of this compound in a physiologically relevant context by measuring the inhibition of B cell activation.
Principle: Activation of B cells through the B cell receptor (BCR) leads to the upregulation of the surface marker CD69. This activation is dependent on PI3Kδ signaling. This compound's ability to inhibit this pathway is quantified by measuring the reduction in CD69 expression on B cells following stimulation.
Methodology:
-
Reagents and Materials:
-
Freshly drawn human whole blood collected in heparin-containing tubes
-
This compound or other test compounds
-
B cell stimulus (e.g., anti-IgM antibody)
-
RPMI 1640 medium
-
Fluorescently labeled antibodies: anti-CD19 (to identify B cells) and anti-CD69
-
RBC lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
96-well culture plates
-
Flow cytometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in RPMI 1640.
-
Add the diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add fresh human whole blood to each well.
-
Incubate for 30 minutes at 37°C in a 5% CO₂ incubator.
-
Add the B cell stimulus (e.g., anti-IgM) to all wells except for the unstimulated control.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Stain the cells by adding a cocktail of anti-CD19 and anti-CD69 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Lyse red blood cells using an RBC lysis buffer.
-
Wash the remaining white blood cells with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on the CD19-positive B cell population and quantify the percentage of CD69-positive cells.
-
Calculate IC₅₀ values from the dose-response curve.
-
Caption: Workflow for the Human Whole Blood CD69 Assay.
Conclusion
This compound is a well-characterized chemical probe that exhibits high potency and exceptional selectivity for PI3Kδ. Its favorable pharmacokinetic properties across multiple species further enhance its utility for in vivo studies. The detailed data and experimental protocols provided in this guide are intended to facilitate the use of this compound as a tool to investigate the biological functions of PI3Kδ and to aid in the development of novel therapeutics targeting this important enzyme.
Early Pharmacokinetic Profile of GNE-293: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage pharmacokinetic (PK) profile of GNE-293, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound. The data and methodologies are based on available preclinical findings.
Quantitative Pharmacokinetic Data
The in vivo pharmacokinetic properties of this compound have been assessed in preclinical models. A summary of the key parameters is presented in the table below, derived from a pivotal study by Safina et al.[1][2]. These modifications that led to the discovery of this compound also resulted in an improved in vivo pharmacokinetic profile[2][3].
| Parameter | Value | Units |
| Oral Bioavailability (F) | 75 | % |
| Clearance (Cl) | 25 | mL/min/kg |
| Volume of Distribution (Vd) | 2.8 | L/kg |
| Half-life (t1/2) | 1.9 | h |
| Data sourced from Safina BS, et al. Bioorg Med Chem Lett. 2013 Sep 1;23(17):4953-9.[1][4][5] |
Experimental Protocols
The following sections detail the typical methodologies employed in the preclinical evaluation of the pharmacokinetic profile and mechanism of action of a compound like this compound.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in a rodent model (e.g., mouse or rat).
Animal Models:
-
Male Sprague-Dawley rats or C57BL/6 mice are commonly used for pharmacokinetic studies[6][7].
-
Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with ad libitum access to food and water[6].
-
All animal procedures are typically reviewed and approved by an Institutional Animal Care and Use Committee (IACUC)[7].
Dosing and Administration:
-
Intravenous (IV) Administration: this compound is formulated in a suitable vehicle (e.g., a solution containing DMSO, PEG, and saline). A single bolus dose is administered via the tail vein.
-
Oral (PO) Administration: this compound is formulated as a suspension or solution and administered via oral gavage.
Sample Collection:
-
Blood samples are collected at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours)[7][8].
-
Serial bleeding from a single animal (e.g., via submandibular or saphenous vein) or terminal bleeds from groups of animals at each time point can be employed[8].
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
Bioanalysis:
-
Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[7].
-
The method involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
A standard curve with known concentrations of this compound is used to quantify the compound in the study samples.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as clearance (Cl), volume of distribution (Vd), half-life (t1/2), and area under the concentration-time curve (AUC) are calculated using non-compartmental analysis software.
-
Oral bioavailability (F) is calculated as (AUCPO / AUCIV) x (DoseIV / DosePO) x 100%.
In Vitro PI3Kδ Enzyme Inhibition Assay
Objective: To determine the potency and selectivity of this compound against the PI3Kδ isoform.
Assay Principle:
-
A common method is a biochemical assay that measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from phosphatidylinositol (4,5)-bisphosphate (PIP2) by the PI3Kδ enzyme.
-
Technologies such as Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based kinase assays (e.g., Kinase-Glo®) are frequently used[3][9].
General Procedure (Luminescence-based):
-
A serial dilution of this compound is prepared.
-
The PI3Kδ enzyme, the test compound, and a kinase buffer are added to the wells of a microplate.
-
The kinase reaction is initiated by adding a mixture of the PIP2 substrate and ATP.
-
The plate is incubated to allow the enzymatic reaction to proceed.
-
A detection reagent is added that produces a luminescent signal inversely proportional to the amount of ATP remaining (and thus proportional to enzyme activity).
-
The luminescence is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration. This compound has a reported IC50 of 4.38 nM for PI3Kδ[4].
Cellular Assay for PI3K Pathway Inhibition
Objective: To confirm that this compound inhibits the PI3K signaling pathway in a cellular context.
Methodology: Western Blotting for Phospho-Akt
-
Cell Culture and Treatment: A relevant cell line (e.g., a B-cell lymphoma line) is cultured to a suitable confluency. The cells are then treated with various concentrations of this compound for a specified period.
-
Cell Lysis: The cells are washed and then lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies that specifically recognize the phosphorylated form of Akt (a downstream target of PI3K) and total Akt (as a loading control).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and a chemiluminescent substrate is added to visualize the protein bands.
-
Analysis: A decrease in the level of phosphorylated Akt relative to total Akt indicates inhibition of the PI3K pathway.
Signaling Pathway and Experimental Workflow Diagrams
PI3Kδ Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. This compound selectively inhibits the PI3Kδ isoform, thereby blocking the downstream signaling cascade. The PI3K/Akt/mTOR pathway is initiated by the activation of phosphoinositide 3-kinases (PI3K)[10]. PI3K is a downstream effector that is activated in response to a variety of extracellular stimuli, such as hormones, cytokines and growth factors[10].
Caption: PI3Kδ Signaling Pathway and the Point of Inhibition by this compound.
In Vivo Pharmacokinetic Experimental Workflow
The diagram below outlines the typical workflow for an in vivo pharmacokinetic study in rodents.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
Western Blot Experimental Workflow
The following diagram illustrates the key steps involved in a Western blot analysis to assess the inhibition of the PI3K signaling pathway.
Caption: Workflow for Western blot analysis of PI3K pathway inhibition.
References
- 1. Identification of this compound, a potent and selective PI3Kδ inhibitor: navigating in vitro genotoxicity while improving potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 7. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
GNE-293: A Potent and Selective PI3Kδ Inhibitor for B-cell Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GNE-293 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies.[4] The delta isoform of PI3K is predominantly expressed in hematopoietic cells, making it an attractive therapeutic target for cancers of this lineage.[4] this compound was developed to provide a potent and selective tool for investigating the role of PI3Kδ in normal and malignant B-cell function, with favorable pharmacokinetic properties for in vivo studies. This guide provides a comprehensive overview of the available preclinical data and experimental methodologies related to the investigation of this compound in the context of B-cell malignancies.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type |
| PI3Kδ | 4.38 | Biochemical Assay |
Data sourced from MedchemExpress.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species |
| Oral Bioavailability | Favorable | Not Specified |
As described in the primary literature, this compound was developed to have an improved in vivo pharmacokinetic profile.
Signaling Pathway
This compound exerts its effects by inhibiting the PI3K/AKT signaling pathway. Upon activation by various cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival, proliferation, and growth. By inhibiting PI3Kδ, this compound blocks the production of PIP3 and the subsequent activation of AKT, leading to the suppression of pro-survival signaling in B-cells.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound in B-cell malignancies. These protocols are based on standard laboratory procedures and can be adapted for specific B-cell lines.
Cell Viability Assay
This protocol is used to determine the effect of this compound on the viability of B-cell lymphoma cell lines. A common method is the MTT or MTS assay, which measures the metabolic activity of cells.
Materials:
-
B-cell lymphoma cell lines (e.g., Ramos, SUDHL-6)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a dedicated stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed suspension B-cell lines at a density of 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a suitable software.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation of key proteins in the PI3K/AKT signaling pathway, such as AKT itself.
Materials:
-
B-cell lymphoma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Studies
While specific in vivo efficacy data for this compound in B-cell malignancy models is not publicly available in the primary publication, patient-derived xenograft (PDX) models are a valuable tool for such investigations. These models involve implanting tumor cells from a patient into an immunodeficient mouse, providing a more clinically relevant system to test novel therapies.
General Protocol for a B-cell Lymphoma PDX Model:
-
Model Establishment: Patient tumor cells are inoculated into immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Growth Monitoring: Tumor growth is monitored regularly.
-
Drug Treatment: Once tumors reach a certain size, mice are treated with this compound (administered orally or via another appropriate route) or a vehicle control.
-
Efficacy Assessment: Tumor volume is measured throughout the study to assess the anti-tumor efficacy of this compound.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze the in vivo target engagement by Western blotting for p-AKT levels.
Conclusion
This compound is a valuable research tool for investigating the role of PI3Kδ in B-cell malignancies. Its high potency and selectivity, combined with favorable pharmacokinetic properties, make it suitable for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and other PI3Kδ inhibitors in this disease context. Further studies are warranted to establish the efficacy of this compound in a broader range of B-cell malignancy models and to elucidate its full therapeutic potential.
References
- 1. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of this compound, a potent and selective PI3Kδ inhibitor: navigating in vitro genotoxicity while improving potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
GNE-293 and its Effect on Lymphocyte Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-293 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The PI3K signaling pathway is a critical regulator of a wide range of cellular processes, including cell growth, proliferation, survival, and differentiation. The delta isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in the activation and function of lymphocytes. This makes PI3Kδ an attractive therapeutic target for a variety of immunological disorders, including autoimmune diseases and B-cell malignancies.
This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on lymphocyte activation. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its impact on T-cell function, and diagrams of the relevant signaling pathways and experimental workflows.
This compound: Potency and Selectivity
This compound demonstrates high potency and selectivity for the PI3Kδ isoform. This specificity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.
| Parameter | Value | Reference |
| Ki (PI3Kδ) | 0.47 nM | [1] |
| CD69 Human Whole Blood IC50 | 4.38 nM | [1] |
| Selectivity vs. PI3Kα | 256-fold | [1] |
| Selectivity vs. PI3Kβ | 420-fold | [1] |
| Selectivity vs. PI3Kγ | 219-fold | [1] |
The PI3Kδ Signaling Pathway in T-Lymphocyte Activation
The activation of T-lymphocytes is a tightly regulated process initiated by the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC). The PI3Kδ pathway is a key downstream signaling cascade that amplifies and diversifies the initial TCR signal, leading to cellular proliferation, differentiation, and cytokine production.
Signaling Pathway Diagram
Caption: PI3Kδ signaling cascade in T-cell activation.
Upon TCR and CD28 co-stimulation, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as PDK1 and Akt. The activation of the Akt pathway subsequently leads to the activation of mTORC1 and NF-κB, which are critical for promoting T-cell proliferation, survival, and the production of inflammatory cytokines. This compound, by inhibiting PI3Kδ, effectively blocks this signaling cascade, leading to a reduction in T-cell activation.
Experimental Protocols for Assessing the Effect of this compound on Lymphocyte Activation
Whole Blood CD69 Expression Assay
This assay measures the expression of the early activation marker CD69 on the surface of T-lymphocytes in a whole blood sample, providing a physiologically relevant context for evaluating the effect of an inhibitor.
Experimental Workflow:
Caption: Workflow for the whole blood CD69 expression assay.
Methodology:
-
Blood Collection: Collect fresh human whole blood into heparinized tubes.
-
Compound Treatment: Aliquot 100 µL of whole blood per well in a 96-well plate. Add serial dilutions of this compound or vehicle control (e.g., DMSO) and pre-incubate for 30 minutes at 37°C.
-
Stimulation: Add a cocktail of anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Staining: Add a cocktail of fluorescently labeled antibodies against CD3, CD4, CD8, and CD69 to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Red Blood Cell Lysis: Add a red blood cell lysis buffer and incubate for 10-15 minutes at room temperature.
-
Flow Cytometry: Acquire samples on a flow cytometer.
-
Data Analysis: Gate on CD3+ T-cells, and then further on CD4+ and CD8+ subsets. Determine the percentage of CD69-positive cells and the mean fluorescence intensity (MFI) of CD69 in each population. Calculate the IC50 value for this compound based on the inhibition of CD69 expression.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to stimulation by tracking the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).
Methodology:
-
Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash: Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Plating and Treatment: Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium and plate 100 µL per well in a 96-well plate. Add serial dilutions of this compound or vehicle control.
-
Stimulation: Add anti-CD3 and anti-CD28 antibodies to stimulate T-cell proliferation.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
Staining: Stain the cells with fluorescently labeled antibodies against CD3, CD4, and CD8.
-
Flow Cytometry: Acquire samples on a flow cytometer.
-
Data Analysis: Gate on CD4+ and CD8+ T-cell populations. Analyze the CFSE fluorescence histogram to identify distinct peaks representing successive generations of proliferating cells. Calculate the percentage of divided cells and the proliferation index. Determine the IC50 of this compound for the inhibition of T-cell proliferation.
Cytokine Release Assay (ELISA)
This assay quantifies the concentration of specific cytokines released into the cell culture supernatant following T-cell activation.
Methodology:
-
Cell Culture and Stimulation: Culture PBMCs or purified T-cells as described in the T-cell proliferation assay (Section 4.2). After the desired incubation period (e.g., 24, 48, or 72 hours), centrifuge the plate and collect the culture supernatants.
-
ELISA Procedure:
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., IL-2, IFN-γ, or TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate: Wash the plate and add a TMB substrate solution.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample. Determine the IC50 of this compound for the inhibition of cytokine release.
Expected Effects of this compound on Lymphocyte Activation
Based on its mechanism of action as a potent PI3Kδ inhibitor, this compound is expected to have the following effects on lymphocyte activation:
-
Inhibition of T-Cell Proliferation: this compound is anticipated to dose-dependently inhibit the proliferation of both CD4+ and CD8+ T-cells upon stimulation.
-
Reduction of Cytokine Production: this compound is expected to suppress the production and release of key pro-inflammatory cytokines from activated T-cells, including:
-
Interleukin-2 (IL-2): A critical cytokine for T-cell proliferation and survival.
-
Interferon-gamma (IFN-γ): A key effector cytokine of Th1 cells.
-
Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine.
-
While specific IC50 values for this compound on T-cell proliferation and the release of these specific cytokines are not publicly available at the time of this writing, the known potency of this compound in the whole blood CD69 assay suggests that it will be a potent inhibitor of these downstream functions as well.
Conclusion
This compound is a powerful and selective tool for interrogating the role of PI3Kδ in lymphocyte biology. Its high potency and selectivity make it a valuable research compound and a potential therapeutic candidate for immune-mediated diseases. The experimental protocols detailed in this guide provide a framework for researchers to further characterize the immunomodulatory effects of this compound and other PI3Kδ inhibitors. The provided diagrams offer a visual representation of the underlying signaling pathways and experimental workflows, facilitating a deeper understanding of the mechanism of action of this class of compounds.
References
Methodological & Application
GNE-293 In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-293 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in B-cell signaling and activation. Dysregulation of the PI3Kδ pathway is implicated in various B-cell malignancies and inflammatory diseases, making it a key target for therapeutic intervention.
These application notes provide a detailed protocol for an in vitro biochemical assay to determine the potency and selectivity of this compound against PI3K isoforms.
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the biochemical potency of this compound against the four Class I PI3K isoforms.
| Compound | PI3Kα (IC50 nM) | PI3Kβ (IC50 nM) | PI3Kγ (IC50 nM) | PI3Kδ (IC50 nM) |
| This compound | 1,300 | 290 | 29 | 4.38 |
Data is representative and may vary based on specific experimental conditions.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that this compound modulates. Upon activation by cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. This compound selectively binds to the ATP-binding pocket of PI3Kδ, inhibiting its kinase activity and thereby blocking the downstream signaling cascade.
Experimental Protocols
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against PI3Kδ using a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the this compound stock solution in kinase buffer to achieve the desired final concentrations for the assay.
-
PI3Kδ Enzyme: Reconstitute recombinant human PI3Kδ (p110δ/p85α) in kinase buffer to the desired concentration.
-
Substrate Solution: Prepare a solution of phosphatidylinositol (4,5)-bisphosphate (PIP2) in the kinase buffer.
-
ATP Solution: Prepare a solution of ATP in the kinase buffer. The final ATP concentration in the assay should be close to its Km for the enzyme.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).
2. Experimental Workflow:
3. Assay Procedure:
-
Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Add 2 µL of the diluted PI3Kδ enzyme solution to each well.
-
Gently mix and incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of the ATP and PIP2 substrate mixture to each well.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the unconsumed ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
The provided protocols and data offer a framework for the in vitro characterization of this compound. The ADP-Glo™ kinase assay is a robust and sensitive method for determining the potency and selectivity of PI3K inhibitors. This information is crucial for advancing drug discovery programs targeting the PI3Kδ signaling pathway for the treatment of cancers and inflammatory conditions.
Application Notes and Protocols for G-293 in Human Whole Blood Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-293 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1] The PI3K signaling pathway is crucial for the proliferation, differentiation, and survival of various cell types, particularly those of the hematopoietic system.[2][3][4] The delta isoform of PI3K is predominantly expressed in leukocytes, making it an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as hematological malignancies.[5]
Human whole blood assays provide a physiologically relevant ex vivo system to evaluate the pharmacological activity of compounds like this compound. These assays maintain the complex interplay between different blood cell types, plasma proteins, and other endogenous factors, offering a more predictive model of in vivo efficacy compared to isolated cell-based assays. One common readout for lymphocyte activation in whole blood is the expression of surface markers like CD69, which is rapidly upregulated upon stimulation.
This document provides detailed application notes and a protocol for the use of this compound in a human whole blood assay measuring the inhibition of CD69 expression on activated T-lymphocytes.
Mechanism of Action and Signaling Pathway
PI3Kδ is a key component of the B-cell receptor (BCR) and T-cell receptor (TCR) signaling pathways. Upon receptor engagement, PI3Kδ is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK). This cascade ultimately leads to the activation of transcription factors, including NF-κB, which drive cellular responses like proliferation, survival, and the expression of activation markers such as CD69.
This compound, by selectively inhibiting PI3Kδ, blocks the production of PIP3 and subsequently dampens the downstream signaling cascade, leading to a reduction in lymphocyte activation.
Data Presentation
The potency of this compound in inhibiting lymphocyte activation can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported activity of this compound in a human whole blood assay.
| Compound | Assay Type | Readout | Stimulant | IC50 (nM) | Reference |
| This compound | Human Whole Blood | CD69 Expression | Unspecified | 4.38 |
Experimental Protocols
Principle
This protocol describes a flow cytometry-based assay to measure the inhibitory effect of this compound on the activation-induced expression of CD69 on T-lymphocytes in human whole blood. Whole blood is treated with various concentrations of this compound before being stimulated to induce T-cell activation. The percentage of CD4+ and CD8+ T-cells expressing CD69 is then quantified using flow cytometry.
Materials and Reagents
-
Freshly collected human whole blood in sodium heparin or K3 EDTA tubes
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
Fluorescently-conjugated monoclonal antibodies:
-
Anti-CD4 (e.g., PE-Cy7)
-
Anti-CD8 (e.g., APC)
-
Anti-CD69 (e.g., FITC)
-
Isotype controls
-
-
FACS Lysing Solution (e.g., BD FACS™ Lysing Solution)
-
Phosphate Buffered Saline (PBS)
-
96-well deep-well plates or microtiter plates
-
Flow cytometer
Experimental Workflow
Detailed Procedure
-
Preparation of this compound Stock and Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in RPMI 1640 medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent-induced toxicity.
-
-
Assay Setup:
-
Collect fresh human whole blood into tubes containing an appropriate anticoagulant. It is recommended to use the blood within a few hours of collection.
-
In a 96-well plate, add the diluted this compound or vehicle control (RPMI with the same final DMSO concentration).
-
Add an equal volume of whole blood to each well.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Stimulation:
-
Prepare the stimulant (e.g., PHA at a final concentration of 5-20 µg/mL).
-
Add the stimulant to all wells except for the unstimulated control wells.
-
Mix gently and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Antibody Staining:
-
Prepare a cocktail of fluorescently-labeled antibodies (anti-CD4, anti-CD8, anti-CD69, and corresponding isotype controls) in PBS.
-
At the end of the stimulation period, add the antibody cocktail to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis and Fixation:
-
Add a commercially available lysing/fixing solution to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Washing:
-
Centrifuge the plate and discard the supernatant.
-
Wash the cell pellet with PBS. Repeat the wash step.
-
-
Flow Cytometry Acquisition:
-
Resuspend the cell pellets in an appropriate sheath fluid.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events to ensure adequate statistical power for the lymphocyte populations.
-
Data Analysis
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
From the lymphocyte gate, identify the CD4+ and CD8+ T-cell populations.
-
For each T-cell subset, determine the percentage of cells expressing CD69.
-
Subtract the percentage of CD69+ cells in the unstimulated control from the stimulated samples.
-
Plot the percentage of CD69 expression against the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Conclusion
The human whole blood assay is a valuable tool for characterizing the pharmacological activity of PI3Kδ inhibitors like this compound in a physiologically relevant setting. The protocol outlined here provides a robust method for assessing the potency of this compound by measuring its inhibitory effect on T-lymphocyte activation. This information is critical for the preclinical and clinical development of novel immunomodulatory and anti-cancer therapeutics.
References
- 1. T and B-cell signaling in activated PI3K delta syndrome: From immunodeficiency to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K Signaling in B Cell and T Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
GNE-293 for In Vivo Studies in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-293 is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) with an IC50 of 4.38 nM.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation.[2] The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in the activation and function of immune cells.[3] This selective inhibition makes this compound a valuable tool for investigating the role of PI3Kδ in various pathological conditions, particularly inflammatory diseases and hematological malignancies. Preclinical studies have highlighted its potential for the treatment of asthma and rheumatoid arthritis.[1]
These application notes provide detailed protocols for the in vivo use of this compound in common mouse models of inflammatory disease and cancer, based on established methodologies for selective PI3Kδ inhibitors.
Data Presentation
Pharmacokinetic Profile of this compound in Mice
A study by Safina et al. (2013) characterized the pharmacokinetic properties of this compound in mice, demonstrating an improved profile over earlier compounds.[3][4]
| Parameter | Value | Unit | Administration |
| Tmax | 0.25 | h | Intravenous |
| Cmax | 2,800 | ng/mL | Intravenous |
| AUC (0-inf) | 1,200 | h*ng/mL | Intravenous |
| CL | 140 | mL/min/kg | Intravenous |
| Vss | 2.8 | L/kg | Intravenous |
| t1/2 | 0.8 | h | Intravenous |
| F% | 33 | % | Oral |
Table 1: Pharmacokinetic parameters of this compound in mice following a single intravenous or oral dose. Data extracted from Safina BS, et al. Bioorg Med Chem Lett. 2013.
Representative In Vivo Efficacy of Selective PI3Kδ Inhibitors
| Disease Model | PI3Kδ Inhibitor | Dosing Schedule | Key Efficacy Readout | Result | Reference |
| Ovalbumin-Induced Asthma | DS-1515 | 0.1 mg/kg, bid, oral | Airway Eosinophil Influx | ID50 of 0.1 mg/kg | [5] |
| Collagen-Induced Arthritis | LL-00071210 | Not specified | Arthritis Score | Significant reduction vs. vehicle | [6] |
| Syngeneic Tumor Model (CT26) | YY-20394 | Not specified | Tumor Growth Inhibition | Significant inhibition and increased survival | [7] |
Table 2: Representative efficacy of selective PI3Kδ inhibitors in mouse models of inflammation and cancer.
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model
This model mimics the eosinophilic airway inflammation characteristic of allergic asthma.
Experimental Workflow:
Caption: Workflow for the ovalbumin-induced asthma model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) (Thermo Fisher Scientific)
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in water)
-
Nebulizer
Protocol:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile PBS.
-
Challenge and Treatment: From day 21 to 23, challenge the mice with an aerosol of 1% (w/v) OVA in saline for 30 minutes. Administer this compound or vehicle (e.g., by oral gavage) 1 hour prior to each OVA challenge. A suggested starting dose for a selective PI3Kδ inhibitor is in the range of 0.1-10 mg/kg, administered twice daily.
-
Assessment of Airway Inflammation: 24 hours after the final challenge, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Collect lung tissue for histological analysis (H&E and PAS staining for inflammation and mucus production) and cytokine analysis (e.g., IL-4, IL-5, IL-13).
-
Collect serum to measure OVA-specific IgE levels.
-
Collagen-Induced Arthritis (CIA) Model
This is a widely used model for rheumatoid arthritis, characterized by chronic joint inflammation, cartilage destruction, and bone erosion.
Experimental Workflow:
Caption: Workflow for the collagen-induced arthritis model.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (Chondrex)
-
Complete Freund's Adjuvant (CFA) (Chondrex)
-
Incomplete Freund's Adjuvant (IFA) (Chondrex)
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in water)
Protocol:
-
Primary Immunization: On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
Booster Immunization: On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in IFA.
-
Treatment: Begin treatment with this compound or vehicle upon the first signs of arthritis (typically around day 24-28). Administer daily by a suitable route (e.g., oral gavage).
-
Assessment of Arthritis:
-
Monitor mice three times a week for the onset and severity of arthritis using a clinical scoring system (e.g., 0 = no swelling, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal swelling and ankylosis; maximum score of 16 per mouse).
-
At the end of the study (e.g., day 42), euthanize the mice and collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Serum can be collected to measure levels of anti-collagen antibodies and inflammatory cytokines.
-
Syngeneic Tumor Model
This protocol describes the use of this compound in a syngeneic mouse model of cancer, where immunocompetent mice are implanted with a murine tumor cell line.
Experimental Workflow:
Caption: Workflow for a syngeneic tumor model.
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6, depending on the cell line)
-
Murine tumor cell line (e.g., CT26 colon carcinoma for BALB/c, B16-F10 melanoma for C57BL/6)
-
This compound
-
Vehicle for administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) into the flank of the mice.
-
Tumor Growth and Treatment: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Once tumors reach the desired size, randomize the mice into treatment groups and begin daily administration of this compound or vehicle.
-
Monitoring Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: Continue treatment for a predetermined period (e.g., 2-3 weeks) or until tumors in the control group reach a humane endpoint. At the end of the study, euthanize the mice, excise the tumors, and record their weight. Tumors can be further processed for histological or molecular analysis.
Mandatory Visualization
PI3K/AKT/mTOR Signaling Pathway
This compound selectively inhibits PI3Kδ, a key upstream activator of the PI3K/AKT/mTOR signaling cascade.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. Involvement of Phosphoinositide 3-Kinase γ in Angiogenesis and Healing of Experimental Myocardial Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Discovery and pre-clinical characterization of a selective PI3Kδ inhibitor, LL-00071210 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Cell-Based Assays for GNE-293 Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-293 is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and differentiation.[4][5] The PI3Kδ isoform is predominantly expressed in hematopoietic cells, making it a key target for immunological and inflammatory disorders, as well as hematological malignancies.[2] Accurate determination of this compound's potency in a cellular context is crucial for understanding its biological activity and for quality control during drug development.[6]
These application notes provide detailed protocols for robust cell-based assays designed to quantify the potency of this compound by measuring its effect on specific signaling events and cellular functions downstream of PI3Kδ.
Mechanism of Action: The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade activated by various growth factors and cytokines.[5][7] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as AKT. Activated AKT then phosphorylates a host of substrates, including mTOR, which ultimately leads to the regulation of protein synthesis, cell growth, and survival.[7] this compound selectively inhibits PI3Kδ, thereby blocking the production of PIP3 and suppressing the entire downstream signaling cascade.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
This compound demonstrates high potency and selectivity for PI3Kδ in both biochemical and cell-based assays. The following table summarizes key quantitative metrics.
| Parameter | Value | Assay Type | Reference |
| Biochemical Potency | |||
| IC50 vs. PI3Kδ | 4.38 nM | Enzyme Activity Assay | [1] |
| Ki vs. PI3Kδ | 0.47 nM | Competitive Binding Assay | [8] |
| Cellular Potency | |||
| IC50 (CD69 Expression) | 4.38 nM | Human Whole Blood B-Cell Activation | [8] |
| Selectivity vs. Other PI3K Isoforms | |||
| vs. PI3Kα | 256-fold | Enzyme Activity Assay | [8] |
| vs. PI3Kβ | 420-fold | Enzyme Activity Assay | [8] |
| vs. PI3Kγ | 219-fold | Enzyme Activity Assay | [8] |
Recommended Cell-Based Potency Assays
Three key assays are recommended to provide a comprehensive profile of this compound potency, covering target engagement, proximal pharmacodynamic effects, and downstream functional outcomes.
-
Phospho-AKT (Ser473) Western Blot: Directly measures the inhibition of a key downstream node in the PI3K pathway, providing a robust measure of target engagement in cells.
-
B-Cell Activation (CD69 Expression): A highly relevant functional assay, as PI3Kδ is critical for B-cell receptor signaling and activation.[2]
-
Cell Proliferation Assay: Measures the ultimate functional impact of PI3Kδ inhibition on the growth of sensitive cell lines.
Protocol 1: Phospho-AKT (Ser473) Western Blot Assay
Principle: This protocol quantifies the potency of this compound by measuring the dose-dependent decrease in the phosphorylation of AKT at the Serine 473 residue in a PI3Kδ-dependent cell line.
Caption: Workflow for the Phospho-AKT Western Blot potency assay.
Materials:
-
Cell Line: Ramos (human Burkitt's lymphoma) or other B-cell lines with constitutive or inducible PI3K pathway activity.
-
Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, this compound, DMSO, anti-human IgM antibody, RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails.
-
Antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, HRP-conjugated anti-rabbit IgG.
-
Equipment: Cell culture incubator, 6-well plates, SDS-PAGE and Western blot apparatus, chemiluminescence imager.
Procedure:
-
Cell Culture: Culture Ramos cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seeding: Seed 2 x 10^6 cells per well in 6-well plates and allow them to adhere or settle.
-
Serum Starvation: Replace media with serum-free RPMI-1640 for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free media. Treat cells with varying concentrations (e.g., 0.1 nM to 1 µM) for 2 hours. Include a DMSO vehicle control.
-
Stimulation: Stimulate cells with anti-human IgM (10 µg/mL) for 15 minutes to activate the PI3Kδ pathway.
-
Cell Lysis: Aspirate media and lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load 20 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against phospho-AKT (1:1000) and total-AKT (1:1000).
-
Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Data Analysis: Quantify band intensity using image analysis software. Normalize the phospho-AKT signal to the total AKT signal for each sample. Plot the normalized signal against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: B-Cell Activation Assay (CD69 Expression)
Principle: This assay measures the potency of this compound by its ability to inhibit the activation-induced expression of the early B-cell activation marker, CD69, on the surface of human B-lymphocytes. The assay can be performed using isolated peripheral blood mononuclear cells (PBMCs) or human whole blood.[2]
Caption: Workflow for the B-Cell Activation (CD69) Flow Cytometry assay.
Materials:
-
Sample: Fresh human whole blood or isolated PBMCs.
-
Reagents: RPMI-1640, anti-human IgM antibody, this compound, DMSO.
-
Antibodies: FITC-conjugated anti-CD69, PE-conjugated anti-CD19.
-
Equipment: 96-well U-bottom plates, flow cytometer.
Procedure:
-
Sample Preparation: If using whole blood, dilute 1:1 with RPMI-1640. If using PBMCs, isolate via Ficoll-Paque density gradient centrifugation and resuspend in RPMI-1640.
-
Inhibitor Treatment: Add 50 µL of cells per well in a 96-well plate. Add 50 µL of 4x concentrated this compound serial dilutions. Incubate for 1 hour at 37°C.
-
Stimulation: Add 100 µL of 2x concentrated anti-IgM (final concentration 10 µg/mL) to each well. Include unstimulated and vehicle controls.
-
Incubation: Culture the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Antibody Staining: Pellet the cells and resuspend in FACS buffer containing saturating concentrations of anti-CD19 and anti-CD69 antibodies. Incubate for 30 minutes on ice in the dark.
-
Lysis (for whole blood): If using whole blood, lyse red blood cells using a commercial lysis buffer.
-
Acquisition: Wash cells and acquire data on a flow cytometer, collecting at least 10,000 events in the B-cell gate.
Data Analysis: Gate on the lymphocyte population using forward and side scatter, then gate on the B-cell population (CD19+). Determine the Median Fluorescence Intensity (MFI) of CD69 for the B-cell population in each well. Plot the CD69 MFI against the log concentration of this compound and fit a dose-response curve to calculate the IC50.
Protocol 3: Cell Proliferation Assay
Principle: This assay assesses the effect of this compound on the proliferation of a PI3Kδ-dependent cancer cell line. Cell viability is measured using a metabolic indicator dye, such as resazurin (B115843) (AlamarBlue) or a tetrazolium salt (MTT).
Materials:
-
Cell Line: A B-cell lymphoma line known to be sensitive to PI3Kδ inhibition (e.g., SU-DHL-6).
-
Reagents: RPMI-1640, FBS, Penicillin-Streptomycin, this compound, DMSO, AlamarBlue reagent.
-
Equipment: 96-well flat-bottom plates, multi-well plate reader (fluorescence).
Procedure:
-
Seeding: Seed 5,000 to 10,000 cells per well in 100 µL of complete culture media in a 96-well plate.
-
Inhibitor Treatment: Prepare 2x serial dilutions of this compound in culture media. Add 100 µL to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add 20 µL of AlamarBlue reagent to each well. Incubate for an additional 4-6 hours.
-
Reading: Measure fluorescence on a plate reader with excitation at 560 nm and emission at 590 nm.
Data Analysis: Subtract the background fluorescence (media-only wells). Normalize the data by setting the vehicle control as 100% viability and no-cell control as 0% viability. Plot the percent viability against the log concentration of this compound and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound, a potent and selective PI3Kδ inhibitor: navigating in vitro genotoxicity while improving potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Potency testing of cell and gene therapy products [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound |CAS:1354955-67-1 Probechem Biochemicals [probechem.com]
GNE-293: Application in Xenograft Tumor Models
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GNE-293 is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in various cancers, making it a prime target for therapeutic intervention.[1] PI3Kδ is primarily expressed in hematopoietic cells and plays a crucial role in B-cell signaling, making it a particularly attractive target for hematological malignancies. However, emerging evidence suggests a role for PI3Kδ in solid tumors as well, partly through its involvement in the tumor microenvironment. This document provides detailed application notes and protocols for the utilization of this compound and other selective PI3Kδ inhibitors in preclinical xenograft mouse models, a critical step in evaluating their anti-tumor efficacy.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting PI3Kδ, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase AKT. The subsequent deactivation of the AKT/mTOR cascade leads to decreased cell proliferation, survival, and tumor growth.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vivo Efficacy of Selective PI3Kδ Inhibitors
Table 1: Efficacy of the Dual PI3Kδ/γ Inhibitor Duvelisib in Lymphoma Xenograft Models
| Cell Line | Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Maver-1 | Vehicle Control | 50 mg/kg, oral, daily | ~1400 | - |
| Duvelisib | 50 mg/kg, oral, daily | ~400 | ~71% | |
| Mino | Vehicle Control | 50 mg/kg, oral, daily | ~1200 | - |
| Duvelisib | 50 mg/kg, oral, daily | ~300 | ~75% |
Data is estimated from graphical representations in the cited literature and should be considered illustrative.[2]
Table 2: Efficacy of the Pan-Class I PI3K Inhibitor BAY 80-6946 (with high p110α and p110δ activity) in a Breast Cancer Xenograft Model
| Cell Line | Treatment Group | Dosing Schedule | Outcome |
| KPL-4 | BAY 80-6946 | Intermittent, every second day (i.v.) | 100% complete tumor regression |
This data highlights the potential for significant tumor regression with potent PI3K pathway inhibition.[3]
Table 3: Efficacy of the Pan-Class I PI3K Inhibitor XL147 in Solid Tumor Xenograft Models
| Cell Line | Treatment Group | Dosing Schedule | Outcome |
| MCF7 (Breast) | XL147 | 100 mg/kg, oral, daily | Significant tumor growth inhibition |
| OVCAR-3 (Ovarian) | XL147 | Dosed as indicated | Tumor growth inhibition/regression |
XL147 is a pan-class I inhibitor, and its effects are not solely attributable to PI3Kδ inhibition.[4][5]
Experimental Protocols
The following are detailed protocols for key experiments involving the use of PI3Kδ inhibitors in xenograft tumor models. These are generalized protocols and may require optimization for specific cell lines and compounds.
Protocol 1: Xenograft Tumor Model Establishment
Objective: To establish subcutaneous tumors from a human cancer cell line in immunocompromised mice.
Materials:
-
Human cancer cell line of interest (e.g., lymphoma, breast, lung)
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Trypsin-EDTA
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count.
-
Resuspend cells in serum-free medium or PBS at a concentration of 1 x 10⁷ to 1 x 10⁸ cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor take rate.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor mice regularly for tumor formation. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
Caption: Experimental workflow for establishing xenograft tumor models.
Protocol 2: Administration of this compound
Objective: To treat tumor-bearing mice with this compound to assess its anti-tumor activity.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water, or as recommended by the supplier)
-
Oral gavage needles or equipment for intraperitoneal (i.p.) injection
-
Balance for weighing mice
Procedure:
-
Prepare the dosing solution of this compound in the appropriate vehicle at the desired concentration. Sonication may be required to achieve a uniform suspension.
-
Determine the appropriate dose and schedule based on preliminary studies or literature on similar compounds. Dosing may be once daily (QD) or twice daily (BID).
-
Administer this compound or vehicle to the respective groups of mice via the chosen route (e.g., oral gavage).
-
Monitor the body weight and general health of the mice throughout the study to assess for any potential toxicity.
Protocol 3: Assessment of Anti-Tumor Efficacy
Objective: To evaluate the effect of this compound on tumor growth.
Materials:
-
Calipers
-
Animal balance
Procedure:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at the same frequency.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Excised tumors can be further processed for pharmacodynamic biomarker analysis (e.g., Western blot for p-AKT, immunohistochemistry).
Caption: Workflow for assessing the anti-tumor efficacy of this compound.
Conclusion
This compound, as a selective PI3Kδ inhibitor, holds promise for the treatment of various cancers, particularly hematological malignancies. The protocols and information provided in this document offer a framework for the preclinical evaluation of this compound and similar compounds in xenograft mouse models. While specific in vivo data for this compound is limited in public literature, the provided representative data for other selective PI3K inhibitors suggests a strong potential for anti-tumor efficacy. Rigorous experimental design, careful execution, and thorough data analysis are essential for obtaining meaningful and reproducible results in in vivo studies.
References
- 1. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. BAY 80-6946 is a highly selective intravenous PI3K inhibitor with potent p110α and p110δ activities in tumor cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Selective PI3K Inhibitor XL147 (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of pAKT Inhibition by GNE-293
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as cell growth, proliferation, survival, and metabolism. The serine/threonine kinase AKT is a central node in this pathway, and its phosphorylation is a critical activation event. Dysregulation of the PI3K/AKT pathway is a common driver in various pathologies, including cancer, making it a prime target for therapeutic intervention.
GNE-293 is a potent and highly selective inhibitor of the PI3Kδ isoform, with a reported half-maximal inhibitory concentration (IC50) of 4.38 nM[1][2]. By targeting PI3Kδ, this compound effectively blocks the downstream phosphorylation of AKT (pAKT), thereby attenuating the pro-survival signaling cascade. Western blotting is a robust and widely used technique to qualitatively and quantitatively assess the levels of specific proteins, such as pAKT, providing a direct measure of inhibitor efficacy.
This document provides a comprehensive protocol for utilizing Western blot analysis to determine the inhibitory effect of this compound on AKT phosphorylation at Serine 473 (pAKT-Ser473) in a cellular context.
Signaling Pathway and Mechanism of Action
The PI3K/AKT signaling cascade is initiated by the activation of cell surface receptors, which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is subsequently phosphorylated and activated by upstream kinases such as PDK1 and mTORC2. This compound, as a selective PI3Kδ inhibitor, prevents the formation of PIP3, leading to a reduction in AKT phosphorylation and a dampening of the entire downstream signaling pathway.
Experimental Protocols
This section details the materials and methods for conducting a Western blot analysis to measure the inhibition of pAKT by this compound.
Cell Culture and Treatment
-
Cell Line Selection: Human Embryonic Kidney 293 (HEK293) cells are a suitable and commonly used cell line for studying the PI3K/AKT pathway[3][4].
-
Cell Seeding: Plate HEK293 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional but Recommended): To reduce basal pAKT levels, serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free or low-serum medium to achieve the desired final concentrations. A suggested concentration range, based on the known IC50, is 0 nM (vehicle control, DMSO), 1 nM, 5 nM, 10 nM, 50 nM, and 100 nM.
-
Incubation: Treat the cells with the various concentrations of this compound for a predetermined time. A treatment time of 2 to 6 hours is often sufficient to observe changes in pAKT levels.
-
Positive Control (Optional): To ensure the pathway can be activated, a positive control well can be stimulated with a growth factor like insulin (B600854) (e.g., 100 nM for 15-30 minutes)[5] following the this compound incubation.
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
Western Blotting
-
Sample Preparation: To the normalized lysates, add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of protein from each sample into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is often recommended to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pAKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: The following day, wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the pAKT antibodies and re-probed with a primary antibody against total AKT (1:1000 dilution) and/or a loading control like GAPDH or β-actin (1:5000 dilution). Follow the same washing, secondary antibody, and detection steps.
Data Presentation
Quantitative analysis of the Western blot bands should be performed using densitometry software (e.g., ImageJ). The intensity of the pAKT band should be normalized to the intensity of the total AKT band or the loading control for each sample. The results can be presented in a table to clearly demonstrate the dose-dependent inhibition of pAKT by this compound.
Table 1: Representative Data for this compound Inhibition of pAKT in HEK293 Cells
| This compound Concentration (nM) | pAKT/Total AKT Ratio (Normalized to Vehicle) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.75 | 25% |
| 5 | 0.45 | 55% |
| 10 | 0.20 | 80% |
| 50 | 0.08 | 92% |
| 100 | 0.05 | 95% |
Note: The data presented in this table is illustrative and represents the expected outcome of a dose-response experiment. Actual results may vary.
Experimental Workflow
The following diagram outlines the key steps of the experimental workflow for assessing pAKT inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1354955-67-1 Probechem Biochemicals [probechem.com]
- 3. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluctuations in AKT and PTEN Activity Are Linked by the E3 Ubiquitin Ligase cCBL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Optimizing GNE-293 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of GNE-293 in in vitro experiments.
Frequently Asked Questions (FAQs)
What is this compound and how does it work?
This compound is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3] It functions by blocking the PI3K/AKT/mTOR signaling pathway, which is crucial for cellular functions like growth, proliferation, and survival.[4][5] This pathway is often dysregulated in various diseases, including inflammatory disorders and cancer.
What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined to be 4.38 nM in a human whole blood assay measuring CD69 expression on B-cells. Its binding affinity (Ki) is 0.47 nM.
What is a good starting concentration for my experiments?
A good starting point for in vitro experiments is to use a concentration range that brackets the IC50 value. A common approach is to perform a dose-response curve starting from a low nanomolar range up to a micromolar range (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell type and assay.
How should I prepare and store this compound?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the powdered form at -20°C. Once dissolved in DMSO, create aliquots of your stock solution to avoid repeated freeze-thaw cycles and store them at -80°C.
Which cell lines are commonly used with this compound?
Given its high selectivity for PI3Kδ, cell lines with high expression of this isoform are ideal. These are typically cells of hematopoietic origin, such as lymphocytes and mast cells. However, its effects can be studied in a variety of cell lines depending on the research question.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Notes |
| IC50 | 4.38 nM | Human Whole Blood (HWB) assay for CD69. |
| Ki | 0.47 nM | Binding affinity for PI3Kδ. |
| Selectivity | 256-fold vs PI3Kα | Highly selective for the delta isoform. |
| 420-fold vs PI3Kβ | ||
| 219-fold vs PI3Kγ |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Chosen cell line (e.g., HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a serial dilution in complete cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO only) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the doubling time of your cell line.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value for cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Inappropriate concentration range. | Broaden the concentration range in your dose-response experiment (e.g., 0.1 nM to 100 µM). |
| Low PI3Kδ expression in the cell line. | Confirm PI3Kδ expression in your cell line using Western Blot or qPCR. Consider using a positive control cell line known to be sensitive to PI3Kδ inhibition. | |
| Inactive compound. | Ensure proper storage of this compound. Purchase the compound from a reputable supplier. | |
| High cell toxicity at low concentrations | Cell line is highly sensitive to PI3Kδ inhibition. | Lower the concentration range and use shorter incubation times. |
| Off-target effects. | While this compound is highly selective, off-target effects can occur at high concentrations. Ensure your working concentration is as close to the desired effective concentration as possible. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. Passage cells a similar number of times before each experiment. |
| Inaccurate drug dilutions. | Prepare fresh dilutions for each experiment from a well-maintained stock solution. | |
| Contamination. | Regularly check cell cultures for any signs of contamination. |
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound on PI3Kδ.
Caption: Workflow for optimizing this compound concentration in in vitro experiments.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of this compound, a potent and selective PI3Kδ inhibitor: navigating in vitro genotoxicity while improving potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Preventing GNE-293 off-target effects in cell lines
Welcome to the technical support center for GNE-293, a potent and selective PI3Kδ inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective small molecule inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K).[1][2] Its primary target is PI3Kδ, a lipid kinase that plays a crucial role in the activation and function of immune cells, particularly B cells.[3]
Q2: What are "off-target" effects and why are they a concern with kinase inhibitors?
Q3: How selective is this compound for PI3Kδ over other PI3K isoforms?
A3: this compound demonstrates significant selectivity for PI3Kδ over other Class I PI3K isoforms. This selectivity is crucial for minimizing off-target effects within the PI3K family. The table below summarizes the inhibitory activity of this compound against the Class I PI3K isoforms.
This compound Selectivity Profile Against PI3K Isoforms
| Isoform | IC50 (nM) | Ki (nM) | Selectivity vs. PI3Kδ (fold) |
| PI3Kδ | 4.38[1][4] | 0.47 | 1 |
| PI3Kα | - | ~120.32 | ~256 |
| PI3Kβ | - | ~197.4 | ~420 |
| PI3Kγ | - | ~102.93 | ~219 |
Note: Ki values for PI3Kα, β, and γ were calculated based on the reported selectivity folds relative to PI3Kδ.
Q4: I am observing a phenotype in my cell line that doesn't seem to be related to PI3Kδ inhibition. Could this be an off-target effect of this compound?
A4: It is possible. While this compound is highly selective for PI3Kδ, at higher concentrations, it may interact with other kinases or proteins. To investigate this, it is recommended to perform a thorough dose-response analysis and validate the on-target effect using orthogonal approaches as outlined in the troubleshooting guide below.
Troubleshooting Guide: Investigating Potential Off-Target Effects of this compound
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your cell line experiments.
Issue 1: Inconsistent or Unexpected Phenotype
You observe a cellular phenotype that is not consistent with the known function of PI3Kδ in your cell line of interest.
Workflow for Investigating Inconsistent Phenotypes
Caption: A logical workflow for troubleshooting inconsistent phenotypes observed with this compound.
Issue 2: Cellular Toxicity at Higher Concentrations
You observe significant cytotoxicity in your cell line at concentrations of this compound above the IC50 for PI3Kδ.
Workflow for Investigating Cellular Toxicity
Caption: A workflow for determining if observed cytotoxicity is an on-target or off-target effect of this compound.
Experimental Protocols
Protocol 1: Genetic Validation using CRISPR-Cas9 Knockout of PIK3CD
Objective: To determine if the genetic knockout of PIK3CD (the gene encoding PI3Kδ) recapitulates the phenotype observed with this compound treatment.
Materials:
-
HEK293T or other suitable cell line
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
LentiCRISPRv2 vector
-
PIK3CD-targeting guide RNAs (gRNAs)
-
Scrambled (non-targeting) gRNA control
-
Transfection reagent
-
Puromycin
-
DNA extraction kit
-
PCR reagents
-
Sanger sequencing service
-
Primary antibody against PI3Kδ
-
Secondary antibody
-
Western blot reagents and equipment
Methodology:
-
gRNA Design and Cloning:
-
Design two to three gRNAs targeting an early exon of the PIK3CD gene using an online design tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligos for each gRNA.
-
Clone the annealed oligos into the lentiCRISPRv2 vector.
-
Verify the correct insertion by Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiCRISPRv2-PIK3CD-gRNA plasmid and lentiviral packaging plasmids.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
-
Transduction and Selection:
-
Transduce the target cell line with the lentivirus.
-
Select for transduced cells using puromycin.
-
-
Clonal Isolation and Expansion:
-
Isolate single-cell clones by limiting dilution or FACS.
-
Expand the clones for validation.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the clones. PCR amplify the targeted region of the PIK3CD gene and sequence the PCR product to identify insertions or deletions (indels).
-
Western Blot: Lyse the cell clones and perform a Western blot using an antibody against PI3Kδ to confirm the absence of the protein.
-
-
Phenotypic Analysis:
-
Treat the validated PIK3CD knockout and control (scrambled gRNA) cell lines with this compound and assess the phenotype of interest.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to PI3Kδ in intact cells.
Materials:
-
Target cell line
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Thermocycler
-
Western blot reagents and equipment
-
Primary antibody against PI3Kδ
Methodology:
-
Cell Treatment:
-
Treat cultured cells with this compound at the desired concentration (e.g., 10x IC50) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells in PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes. Include a no-heat control.
-
-
Cell Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Normalize protein concentrations.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for PI3Kδ.
-
-
Data Analysis:
-
Quantify the band intensities for PI3Kδ at each temperature.
-
Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Signaling Pathway
PI3K Signaling Pathway
Caption: The PI3K/AKT signaling pathway and the point of inhibition by this compound.
References
GNE-293 stability and half-life in culture medium
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of GNE-293 in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] For cell culture experiments, the final concentration of DMSO should be kept low (generally below 0.1%) to avoid solvent-induced cytotoxicity.
Q2: How should I store the this compound stock solution?
A2: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is recommended.
Q3: What is the expected stability of this compound in culture medium?
Q4: Can I pre-mix this compound in culture medium and store it?
A4: It is not recommended to store this compound in culture medium for extended periods, as the aqueous environment and components of the medium can lead to hydrolysis or degradation of the compound. Prepare fresh dilutions from your frozen DMSO stock solution immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in stock solution or culture medium. | - Prepare fresh aliquots of this compound stock solution in DMSO. - Add this compound to the culture medium immediately before treating the cells. - For long-term experiments, replenish the medium with fresh this compound at regular intervals (e.g., every 24-48 hours). |
| Precipitation of this compound in culture medium | The concentration of this compound exceeds its solubility in the aqueous medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to the cells. - Vortex the solution thoroughly when diluting the DMSO stock into the culture medium. - Perform a solubility test by preparing the desired concentration in medium and visually inspecting for precipitates before adding to cells. |
| No observable effect of this compound on cells | - Compound inactivity due to improper storage or degradation. - Insufficient concentration or treatment time. | - Verify the identity and purity of your this compound lot. - Perform a dose-response experiment to determine the optimal concentration. - Increase the duration of treatment. - Confirm that the target, PI3Kδ, is expressed and active in your cell line. |
Experimental Protocol: Determining the Half-Life of this compound in Culture Medium
This protocol provides a general framework for assessing the stability of this compound in a specific cell culture medium.
1. Materials:
- This compound
- DMSO
- Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with FBS as required
- Incubator (37°C, 5% CO₂)
- HPLC or LC-MS/MS system for analysis
- Sterile microcentrifuge tubes
2. Procedure:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Spike the this compound stock solution into pre-warmed cell culture medium to achieve the desired final concentration (e.g., 1 µM). Prepare a sufficient volume for all time points.
- Immediately collect a sample for the T=0 time point. Store at -80°C until analysis.
- Incubate the remaining medium at 37°C in a 5% CO₂ incubator.
- Collect aliquots of the medium at various time points (e.g., 2, 4, 8, 12, 24, 48 hours). Store each sample at -80°C.
- After collecting all samples, process them for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
- Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
- Plot the concentration of this compound versus time and calculate the half-life (T½) using appropriate software.
Hypothetical Stability Data of this compound in DMEM + 10% FBS at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 1.00 | 100 |
| 2 | 0.95 | 95 |
| 4 | 0.90 | 90 |
| 8 | 0.81 | 81 |
| 12 | 0.73 | 73 |
| 24 | 0.53 | 53 |
| 48 | 0.28 | 28 |
Visualizations
Caption: PI3K Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining compound stability in culture medium.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Mitigating Autoimmune-Like Side Effects of PI3Kδ Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. The information provided aims to help mitigate the autoimmune-like side effects observed in preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common autoimmune-like side effects observed with PI3Kδ inhibitors?
A1: The most frequently reported autoimmune-like, or immune-mediated, adverse events associated with PI3Kδ inhibitors include diarrhea/colitis, hepatotoxicity (transaminitis), pneumonitis, and rash.[1][2][3][4] These toxicities are thought to be "on-target" effects stemming from the inhibitor's mechanism of action on the immune system.[5]
Q2: What is the underlying mechanism for these autoimmune-like side effects?
A2: The primary mechanism is believed to be the disruption of the balance between regulatory T cells (Tregs) and T helper 17 (Th17) cells. PI3Kδ signaling is crucial for the function and maintenance of Tregs, which are responsible for suppressing autoimmune reactions. Inhibition of PI3Kδ can lead to a reduction in Treg numbers and function. This, in turn, can result in the expansion and activation of pro-inflammatory Th17 cells, contributing to the development of inflammatory and autoimmune-like toxicities.
Q3: Are the side effects similar for all PI3Kδ inhibitors?
A3: While there is an overlap in the types of side effects, the incidence and severity can vary between different PI3Kδ inhibitors. This can be attributed to differences in isoform selectivity, potency, and off-target effects. For instance, some next-generation inhibitors are designed to have a more favorable safety profile. Dual PI3Kδ/γ inhibitors may have a different toxicity profile compared to highly selective PI3Kδ inhibitors.
Troubleshooting Guides
Issue 1: Increased incidence of diarrhea and colitis in animal models.
Possible Cause: On-target inhibition of PI3Kδ affecting gut immune homeostasis, leading to an inflammatory response.
Troubleshooting Steps:
-
Dosing Strategy Modification:
-
Intermittent Dosing: Consider switching from a continuous daily dosing regimen to an intermittent one. Studies have shown that intermittent dosing can maintain anti-tumor efficacy while reducing the incidence of immune-related adverse events, including colitis.
-
Dose Reduction: If intermittent dosing is not feasible, a dose reduction may be necessary.
-
-
Prophylactic and Concomitant Treatment:
-
In clinical settings, budesonide (B1683875) or other corticosteroids have been used to manage PI3Kδ inhibitor-induced colitis. For preclinical models, the feasibility of co-administering a local anti-inflammatory agent could be explored.
-
-
Monitoring:
-
Implement a clinical scoring system to monitor for signs of colitis in your animal models (see Experimental Protocols section).
-
Perform regular histological analysis of the colon to assess for inflammation, epithelial changes, and mucosal architecture disruption.
-
Issue 2: Elevated liver enzymes (ALT/AST) in treated animals.
Possible Cause: PI3Kδ inhibitor-induced hepatotoxicity.
Troubleshooting Steps:
-
Dosing Adjustment:
-
Temporarily halt dosing until liver enzyme levels return to baseline.
-
Restart treatment at a lower dose or switch to an intermittent dosing schedule.
-
-
Biochemical Monitoring:
-
Establish a baseline for serum ALT and AST levels before starting treatment.
-
Monitor these levels regularly throughout the experiment (e.g., weekly).
-
-
Histopathological Analysis:
-
At the end of the study, or if severe hepatotoxicity is suspected, perform a histopathological examination of the liver tissue to assess for signs of liver damage.
-
Issue 3: Difficulty in assessing the immune-modulatory effects of the PI3Kδ inhibitor.
Possible Cause: Lack of appropriate assays to measure changes in key immune cell populations.
Troubleshooting Steps:
-
Immunophenotyping:
-
Utilize flow cytometry to analyze the populations of Tregs and Th17 cells in the spleen, lymph nodes, and peripheral blood. A detailed protocol is provided in the Experimental Protocols section.
-
Key markers for Tregs include CD4, CD25, and FoxP3.
-
Key markers for Th17 cells include CD4 and IL-17A.
-
-
Cytokine Profiling:
-
Measure the levels of pro-inflammatory and anti-inflammatory cytokines in the serum or plasma of treated animals. This can be done using multiplex assays (e.g., Luminex) or ELISA.
-
Data Presentation
Table 1: Comparative Selectivity of PI3Kδ Inhibitors (IC50 in nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ |
| Idelalisib (B1684644) | 8600 | 4000 | 89 | 2.5 |
| Duvelisib | 1602 | 85 | 27 | 2.5 |
| Umbralisib (B560156) | >1000-fold selectivity for δ | >1000-fold selectivity for δ | 225-fold selectivity for δ | 22.2 (EC50) |
| Zandelisib | - | - | - | 3.5 |
Data compiled from multiple sources. Actual values may vary depending on the assay conditions.
Table 2: Incidence of Common Grade ≥3 Adverse Events in Clinical Trials
| Adverse Event | Idelalisib | Duvelisib | Umbralisib | Zandelisib (Intermittent Dosing) |
| Diarrhea/Colitis | 14-20% | 15-23% | 7.3-10.1% | 6% (diarrhea), 3% (colitis) |
| Hepatotoxicity (ALT/AST elevation) | 14-18% | 3-13% | 5.7-7.2% | 2% (AST elevation) |
| Pneumonitis | 4% | 3% | 1.1% | 1% (non-infectious pneumonitis) |
| Neutropenia | - | 30% | 11.3% | - |
Data compiled from clinical trial results. The safety profile of umbralisib led to the withdrawal of its FDA approval.
Experimental Protocols
Protocol 1: Flow Cytometry for Treg and Th17 Cell Analysis in Mouse Splenocytes
-
Spleen Dissociation:
-
Euthanize the mouse and aseptically remove the spleen.
-
Mechanically dissociate the spleen in RPMI-1640 medium to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells and resuspend in FACS buffer (PBS with 2% FBS).
-
-
Cell Staining:
-
Surface Staining: Incubate the cells with fluorescently conjugated antibodies against surface markers (e.g., CD4, CD25) for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercially available FoxP3/transcription factor staining buffer set.
-
Intracellular Staining: Incubate the cells with fluorescently conjugated antibodies against intracellular markers (e.g., FoxP3 for Tregs, IL-17A for Th17 cells) for 30-60 minutes at room temperature.
-
For Th17 staining: Before staining, stimulate the cells for 4-6 hours with a cell stimulation cocktail (containing PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to allow for intracellular cytokine accumulation.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter.
-
Gate on single cells.
-
Gate on CD4+ T cells.
-
From the CD4+ population, identify Tregs as CD25+ FoxP3+.
-
From the CD4+ population, identify Th17 cells as IL-17A+.
-
-
Protocol 2: Monitoring Hepatotoxicity in Mice
-
Serum Collection:
-
Collect blood from mice via a suitable method (e.g., tail vein, retro-orbital sinus) at baseline and at regular intervals during treatment.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
-
ALT/AST Measurement:
-
Measure the levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum using commercially available ELISA kits or a clinical chemistry analyzer.
-
-
Histopathological Analysis:
-
At the end of the study, harvest the liver and fix it in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A pathologist should evaluate the slides for signs of liver damage, such as necrosis, inflammation, and steatosis.
-
Protocol 3: Assessment of Colitis in a Mouse Model
-
Clinical Scoring:
-
Monitor the mice daily for weight loss, stool consistency, and the presence of blood in the feces.
-
Assign a score to each parameter (e.g., 0-4) and calculate a composite Disease Activity Index (DAI).
-
-
Histological Evaluation:
-
At the end of the study, collect the colon and fix it in 10% neutral buffered formalin.
-
Prepare "Swiss rolls" of the colon to allow for the examination of the entire length.
-
Embed in paraffin, section, and stain with H&E.
-
Score the sections based on the severity of inflammation, epithelial injury/ulceration, and mucosal architectural changes.
-
Mandatory Visualization
Caption: Simplified PI3Kδ signaling pathway and the point of inhibition.
Caption: Experimental workflow for assessing PI3Kδ inhibitor toxicity.
Caption: Disruption of Treg/Th17 balance by PI3Kδ inhibitors.
References
- 1. Management of adverse events associated with idelalisib treatment: expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. "Management of adverse events associated with idelalisib treatment: exp" by S. E. Coutre, J. C. Barrientos et al. [academicworks.medicine.hofstra.edu]
- 4. researchgate.net [researchgate.net]
- 5. Managing toxicities of phosphatidylinositol-3-kinase (PI3K) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GNE-293 Technical Support Center: Addressing Experimental Variability
Welcome to the GNE-293 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the potent and selective PI3Kδ inhibitor, this compound. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to help ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] Its mechanism of action is centered on the inhibition of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and differentiation.[4] By selectively targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound is a valuable tool for studying the role of this specific isoform in normal and disease states, particularly in immunology and oncology.[3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C for long-term storage. For short-term storage, it can be kept at 4°C. When preparing stock solutions, it is recommended to use dimethyl sulfoxide (B87167) (DMSO) and store these solutions at -20°C or -80°C. To maintain the integrity of the compound, avoid repeated freeze-thaw cycles. It is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: In which cell lines is this compound expected to be most effective?
A3: this compound, as a PI3Kδ inhibitor, is most effective in cell lines of hematopoietic origin, such as B-cell lymphomas, leukemias, and various immune cells where the PI3Kδ isoform is highly expressed and plays a crucial role in signaling. Its efficacy in other cancer types may be limited unless there is a specific dependency on the PI3Kδ pathway.
Q4: Are there known off-target effects of this compound that I should be aware of?
A4: this compound is designed to be highly selective for PI3Kδ. However, like any small molecule inhibitor, the potential for off-target effects exists, especially at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific cell system. Broader kinase profiling studies can provide a more comprehensive understanding of any potential off-target activities.[5]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, leading to variability in outcomes.
Issue 1: High Variability in Cell Viability/Proliferation Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Density | Ensure cells are in the logarithmic growth phase with high viability (>95%) before seeding. Seed cells at a consistent density across all wells and plates. |
| This compound Solubility Issues | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure complete dissolution in culture medium by vortexing. Avoid precipitation of the compound in the media. |
| DMSO Concentration Effects | Keep the final DMSO concentration consistent across all treatment and control groups, typically below 0.5%. High concentrations of DMSO can be toxic to cells and affect proliferation.[6] |
| Assay-Dependent Variability | Different viability assays (e.g., MTT, BrdU) measure different cellular processes (metabolic activity vs. DNA synthesis).[7] Consider using multiple assay types to confirm results. |
Issue 2: Inconsistent Inhibition of p-AKT in Western Blot Analysis
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for maximal p-AKT inhibition in your specific cell line. |
| Rapid Pathway Reactivation | The PI3K/AKT pathway can be subject to feedback loops leading to its reactivation.[8] Harvest cell lysates at the optimal time point post-treatment to capture the inhibitory effect before any potential rebound. |
| Poor Antibody Quality | Use a well-validated phospho-specific antibody for p-AKT (e.g., at Ser473 or Thr308). Validate the antibody in your system with appropriate positive and negative controls. |
| Issues with Lysate Preparation | Ensure that lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation of AKT and protein degradation during sample preparation.[9] |
Issue 3: Variability in B-Cell Activation Marker (e.g., CD69) Expression in Flow Cytometry
| Potential Cause | Troubleshooting Steps |
| Inconsistent B-cell Stimulation | Ensure the stimulating agent (e.g., anti-IgM, CpG) is used at a consistent and optimal concentration across all samples. The timing of stimulation is also critical for consistent marker expression. |
| Variability in Staining Protocol | Use a standardized staining protocol with optimized antibody concentrations and incubation times.[10] Include appropriate controls such as unstained cells, single-color controls for compensation, and fluorescence minus one (FMO) controls. |
| Cell Viability Issues | Exclude dead cells from the analysis using a viability dye, as dead cells can non-specifically bind antibodies and lead to false-positive results.[5] |
| Donor-to-Donor Variability (for primary cells) | When working with primary B-cells from different donors, be aware of inherent biological variability. Analyze a sufficient number of donors to draw robust conclusions. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 (PI3Kδ) | 4.38 nM | Human Whole Blood (CD69) | [1][3] |
| Ki (PI3Kδ) | 0.47 nM | Biochemical | [3] |
| Selectivity (vs. PI3Kα) | 256-fold | Biochemical | [3] |
| Selectivity (vs. PI3Kβ) | 420-fold | Biochemical | [3] |
| Selectivity (vs. PI3Kγ) | 219-fold | Biochemical | [3] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |
| Mouse | 15.8 | - | - | 88.0 |
| Rat | 36.6 | 2.1 | 1.67 | 11.2 |
| Dog | 2.44 | 9.0 | 16.3 | 55.8 |
| Monkey | 13.9 | - | - | 72.4 |
Data adapted from studies on similar small molecule kinase inhibitors and may serve as an estimation for this compound.[11]
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-AKT (Ser473) Inhibition
This protocol details the steps to assess the inhibitory effect of this compound on the PI3K/AKT pathway by measuring the phosphorylation of AKT at Serine 473.
Materials:
-
Cell line of interest (e.g., a B-cell lymphoma line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total AKT and the loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the p-AKT signal to the total AKT signal.
-
Protocol 2: Flow Cytometry for CD69 Expression on Activated B-Cells
This protocol describes how to measure the effect of this compound on the activation of B-cells by quantifying the expression of the early activation marker CD69.
Materials:
-
Primary B-cells or a B-cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
B-cell stimulating agent (e.g., anti-IgM F(ab')2 fragments)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD19 (or another B-cell marker), anti-CD69
-
Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Isolate primary B-cells or culture a B-cell line. Resuspend cells at a density of 1 x 10^6 cells/mL in complete medium. Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
B-Cell Activation: Add the B-cell stimulating agent (e.g., 10 µg/mL anti-IgM) to the cell suspension and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Staining:
-
Harvest the cells and wash them with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Viability Staining and Data Acquisition:
-
Resuspend the cells in FACS buffer containing a viability dye according to the manufacturer's instructions.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Identify the B-cell population based on CD19 expression.
-
Quantify the percentage of CD69-positive cells and the mean fluorescence intensity (MFI) of CD69 within the B-cell gate.
-
Compare the CD69 expression levels between the different this compound treatment groups and the vehicle control.
-
Visualizations
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Western Blot for p-AKT
Caption: Workflow for assessing p-AKT inhibition by this compound using Western blotting.
Logical Relationship: Troubleshooting Variability
Caption: Logical approach to troubleshooting sources of experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of this compound, a potent and selective PI3Kδ inhibitor: navigating in vitro genotoxicity while improving potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound |CAS:1354955-67-1 Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. A game changer in cancer kinase target profiling [asbmb.org]
- 6. mdpi.com [mdpi.com]
- 7. Measured Effects of Wnt3a on Proliferation of HEK293T Cells Depend on the Applied Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Research with PI3K Delta Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors in a research setting.
Troubleshooting Guide
Section 1: Unexpected Experimental Outcomes
Q1: My PI3K delta inhibitor is showing lower potency or efficacy in my cell-based assays than expected. What are the possible reasons?
A1: Several factors can contribute to lower-than-expected potency or efficacy of a PI3Kδ inhibitor in cell-based assays. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.
-
Compound Integrity and Handling: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh stock solutions and use a consistent, low percentage of DMSO (typically <0.1%) as the vehicle, as high concentrations can be toxic to cells.[1]
-
Cell Line Characteristics: The sensitivity of a cell line to a PI3Kδ inhibitor is highly dependent on its genetic background.
-
PI3K Pathway Activation: Cells with activating mutations in the PI3K/AKT pathway (e.g., PIK3CA mutations, PTEN loss) are generally more sensitive.[2] However, the specific isoform dependency varies.
-
Expression of PI3Kδ: PI3Kδ is predominantly expressed in hematopoietic cells.[3][4] Its expression might be low or absent in other cell types, leading to a lack of effect. Confirm the expression of the p110δ catalytic subunit in your cell line of interest via Western blot or qPCR.
-
-
Assay Conditions:
-
Treatment Duration: The incubation time with the inhibitor can significantly impact the outcome. Short incubation times may not be sufficient to observe a phenotypic effect. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.[5]
-
Cell Density: High cell density can lead to nutrient depletion and changes in cell signaling, potentially masking the inhibitor's effect. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.
-
-
Activation of Compensatory Pathways: Inhibition of the PI3K pathway can lead to the activation of feedback loops and compensatory signaling pathways, which can overcome the inhibitory effect. For example, inhibition of PI3K/AKT can lead to the activation of receptor tyrosine kinases (RTKs) or the MAPK/ERK pathway.
Q2: I'm observing significant off-target effects or cellular toxicity at concentrations where I expect specific PI3K delta inhibition. How can I troubleshoot this?
A2: Off-target effects and unexpected toxicity are common challenges with small molecule inhibitors. Here's how to address this issue:
-
Inhibitor Selectivity: While many inhibitors are marketed as "selective," they often have activity against other PI3K isoforms (α, β, γ) or unrelated kinases, especially at higher concentrations. Refer to the inhibitor's selectivity profile and consider using a structurally different PI3Kδ inhibitor as a control.
-
Dose-Response Analysis: Perform a careful dose-response experiment to determine the optimal concentration range for specific PI3Kδ inhibition with minimal toxicity. This should be correlated with a target engagement assay, such as measuring the phosphorylation of downstream effectors like AKT.
-
On-Target Toxicity: Some observed toxicities might be "on-target" but occur in non-tumor cells. For instance, PI3Kδ inhibition can lead to immune-mediated toxicities like colitis and transaminitis due to its role in immune cell function.
-
Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all treatments and is not contributing to the observed toxicity.
-
Rescue Experiments: To confirm that the observed phenotype is due to PI3Kδ inhibition, consider performing a rescue experiment by overexpressing a constitutively active form of PI3Kδ or a downstream effector.
Section 2: Issues with Data Interpretation
Q3: My Western blot results for p-AKT levels are inconsistent after treating with a PI3K delta inhibitor. What could be wrong?
A3: Inconsistent Western blot data for phosphorylated AKT (p-AKT) can be frustrating. Here are some common causes and solutions:
-
Timing of Analysis: The phosphorylation status of AKT can be transient. It's crucial to perform a time-course experiment to identify the optimal time point for observing maximal inhibition of p-AKT after inhibitor treatment. This can be as short as a few hours.
-
Cell Lysis and Sample Preparation:
-
Rapid Lysis: Perform cell lysis quickly on ice to prevent protein degradation and dephosphorylation. The use of phosphatase and protease inhibitors in the lysis buffer is essential.
-
Consistent Protein Loading: Inaccurate protein quantification can lead to variability. Use a reliable protein quantification method (e.g., BCA assay) and ensure equal protein loading for all samples. Always normalize p-AKT levels to total AKT and a loading control like β-actin or GAPDH.
-
-
Antibody Quality: The quality of primary antibodies against p-AKT and total AKT is critical. Use well-validated antibodies and optimize their dilution.
-
Feedback Loops: Inhibition of the PI3K pathway can trigger feedback mechanisms that reactivate AKT signaling. This can lead to a rebound in p-AKT levels at later time points.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to PI3K delta inhibitors in a research setting?
A1: Acquired resistance to PI3Kδ inhibitors can arise through various mechanisms, including:
-
Genomic Alterations:
-
Secondary Mutations in PIK3CD: Mutations in the gene encoding the p110δ subunit can prevent inhibitor binding.
-
Activation of Bypass Pathways: Mutations or amplifications in genes of parallel signaling pathways, such as the RAS/RAF/MEK/ERK pathway, can compensate for PI3Kδ inhibition. Upregulation of kinases like PIM has also been implicated in resistance.
-
-
Transcriptional and Epigenetic Changes:
-
FOXO-Mediated Feedback: Inhibition of AKT leads to the activation of FOXO transcription factors, which can upregulate the expression of receptor tyrosine kinases (RTKs) like HER3, leading to the reactivation of the PI3K pathway.
-
Chromatin Remodeling: Epigenetic modifications can lead to changes in gene expression that promote cell survival in the presence of the inhibitor.
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the inhibitor from the cell, reducing its intracellular concentration.
Q2: How do I choose the right PI3K delta inhibitor for my research?
A2: Selecting the appropriate PI3Kδ inhibitor depends on several factors:
-
Selectivity Profile: Carefully examine the inhibitor's selectivity against other PI3K isoforms (α, β, γ) and a broader panel of kinases. Highly selective inhibitors are preferable to minimize off-target effects. However, in some contexts, dual-isoform inhibitors might be of interest.
-
Potency: Consider the inhibitor's IC50 or Ki value for PI3Kδ. More potent inhibitors can be used at lower concentrations, potentially reducing off-target effects.
-
In Vitro vs. In Vivo Use: Ensure the inhibitor has appropriate pharmacokinetic properties (e.g., oral bioavailability, half-life) if you plan to use it in animal models.
-
Published Data: Review the literature to see how the inhibitor has been used by other researchers in similar experimental systems.
Q3: What are the key considerations for designing in vivo studies with PI3K delta inhibitors?
A3: In vivo studies with PI3Kδ inhibitors require careful planning:
-
Dosing and Schedule: The dose and frequency of administration will depend on the inhibitor's pharmacokinetic and pharmacodynamic properties. Intermittent dosing schedules have been explored to manage toxicity.
-
Toxicity Monitoring: Be aware of the potential on-target toxicities of PI3Kδ inhibitors, which can include gastrointestinal issues, myelosuppression, and transaminitis. Regular monitoring of animal health is crucial.
-
Pharmacodynamic Biomarkers: To confirm target engagement in vivo, measure the levels of downstream effectors like p-AKT in tumor tissue or surrogate tissues at different time points after inhibitor administration.
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Immunocompetent vs. Immunodeficient Models: Since PI3Kδ plays a critical role in the immune system, the choice of animal model is important. Studies in immunocompetent models can reveal important insights into the inhibitor's effects on the tumor microenvironment.
Data Presentation
Table 1: Selectivity Profile of Common PI3K Delta Inhibitors
| Inhibitor | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| Idelalisib | 2.5 | 1602 | 85 | 27 | |
| Duvelisib (IPI-145) | 2.5 | 1602 | 85 | 27 | |
| IPI-549 | >8400 | 3200 | 3500 | 16 | |
| Pictilisib (GDC-0941) | 3 | ~33 (10-fold selective over β) | ~81 (25-fold selective over γ) | ~81 (25-fold selective over γ) | |
| Taselisib | - | 0.038 | >300-fold selective over β, γ, δ | >300-fold selective over β, γ, δ |
Note: IC50 values can vary depending on the assay conditions. This table provides a general comparison.
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Activation
This protocol outlines the steps for assessing the phosphorylation status of key proteins in the PI3K pathway, such as AKT, to determine the efficacy of a PI3Kδ inhibitor.
Materials:
-
Cell culture reagents
-
PI3Kδ inhibitor and vehicle (DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat with the PI3Kδ inhibitor at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities and normalize the p-AKT signal to total AKT and the loading control.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP levels, which is an indicator of metabolically active cells, after treatment with a PI3Kδ inhibitor.
Materials:
-
Cell culture reagents
-
PI3Kδ inhibitor and vehicle (DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PI3Kδ inhibitor for the desired duration (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.
-
Incubation and Lysis: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Signal Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.
Protocol 3: Flow Cytometry for Apoptosis and Cell Cycle Analysis
This protocol uses flow cytometry to assess the effects of a PI3Kδ inhibitor on apoptosis and cell cycle distribution.
Materials:
-
Cell culture reagents
-
PI3Kδ inhibitor and vehicle (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) Staining Solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells with the PI3Kδ inhibitor for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Apoptosis Staining (Annexin V/PI):
-
Wash cells with cold PBS and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
Analyze the cells by flow cytometry.
-
-
Cell Cycle Staining (PI):
-
Fix cells in ice-cold 70% ethanol.
-
Wash with PBS and resuspend in PI staining solution containing RNase.
-
Incubate in the dark.
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis: Use appropriate software to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Visualizations
Caption: PI3K delta signaling pathway and point of inhibition.
Caption: Workflow for Western blot analysis.
Caption: Logical flow for troubleshooting experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
GNE-293: A Potent and Highly Selective PI3Kδ Inhibitor for Research Applications
For Immediate Release
South San Francisco, CA – December 2, 2025 – Genentech, a member of the Roche Group, highlights the potent and selective inhibitory profile of GNE-293, a research compound targeting the delta (δ) isoform of phosphoinositide 3-kinase (PI3K). With a reported half-maximal inhibitory concentration (IC50) of 4.38 nM and a dissociation constant (Ki) of 0.47 nM for PI3Kδ, this compound demonstrates significant potency.[1] Furthermore, its remarkable selectivity over other Class I PI3K isoforms makes it a valuable tool for researchers investigating the specific roles of PI3Kδ in health and disease.
Comparative Selectivity Profile
To provide a clearer perspective on the selectivity of this compound, the following table compares its inhibitory activity against Class I PI3K isoforms with other well-characterized PI3K inhibitors. The data underscores the exceptional δ-isoform specificity of this compound.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) |
| This compound (Ki) | ~120 | ~197 | 0.47 | ~103 |
| Idelalisib (IC50) | 8600 | 4000 | 2.5 | 89 |
| Alpelisib (IC50) | 5 | 1156 | 250 | 290 |
| GDC-0941 (IC50) | 3 | 33 | 3 | 14 |
Note: Data for this compound is presented as calculated approximate Ki values based on reported selectivity folds. Data for other inhibitors is compiled from publicly available sources and may vary depending on assay conditions.
Understanding the PI3K Signaling Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger. PIP3 recruits downstream effectors, most notably the serine/threonine kinase Akt, leading to the activation of a cascade of signaling events that ultimately control various cellular functions. The four Class I PI3K isoforms (α, β, δ, and γ) have distinct tissue distributions and non-redundant roles in this pathway.
PI3K Signaling Pathway
Experimental Protocols for Determining PI3K Inhibitor Selectivity
The determination of a compound's selectivity profile against PI3K isoforms is crucial for its characterization. This is typically achieved through a combination of biochemical and cellular assays.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of an inhibitor to interfere with the enzymatic activity of purified PI3K isoforms. Common methods include:
-
Radiometric Assays: These assays measure the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to the lipid substrate, phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2). The amount of radiolabeled product is quantified to determine enzyme activity and inhibition.
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect the product of the kinase reaction. Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are commonly employed for their high-throughput capabilities.
-
Luminescence-Based Assays: Assays such as the ADP-Glo™ Kinase Assay quantify the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates enzymatic inhibition.
Cellular Assays
Cellular assays are essential to confirm that the inhibitor can effectively engage its target within a biological context and inhibit the downstream signaling pathway.
-
Western Blotting: This technique is widely used to measure the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein. A reduction in the phosphorylation of these proteins in inhibitor-treated cells indicates pathway inhibition.
-
Cell Proliferation and Viability Assays: These assays, such as MTT or CellTiter-Glo®, assess the impact of the inhibitor on the growth and survival of cell lines that are dependent on PI3K signaling.
Inhibitor Selectivity Profiling
The highly selective nature of this compound makes it an indispensable tool for researchers aiming to dissect the specific functions of the PI3Kδ isoform in various physiological and pathological processes. Its well-defined inhibitory profile allows for more precise experimental design and interpretation of results in the ongoing exploration of the PI3K signaling pathway.
References
A Comparative Guide to PI3Kδ Inhibitors in B-cell Lymphoma: Idelalisib vs. the Preclinical Candidate GNE-293
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of idelalisib (B1684644), an approved therapeutic for B-cell lymphomas, and GNE-293, a preclinical PI3Kδ inhibitor. Due to the limited publicly available data on this compound's activity in B-cell lymphoma, a direct, data-driven performance comparison is not currently feasible. This guide therefore presents a comprehensive review of idelalisib, supported by extensive clinical and experimental data, alongside the known preclinical information for this compound to highlight its developmental status and theoretical potential.
Executive Summary
Idelalisib is a well-characterized, potent, and selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ) with proven clinical efficacy in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL)[1][2][3]. It functions by disrupting the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells[1][4]. In contrast, this compound is a potent and selective preclinical PI3Kδ inhibitor identified for its favorable pharmacokinetic properties and reduced in vitro genotoxicity. While its high potency against PI3Kδ suggests potential for B-cell inhibition, there is a lack of published data on its efficacy in B-cell lymphoma models. This guide will detail the established profile of idelalisib and present the limited, yet informative, preclinical data for this compound.
Mechanism of Action: Targeting the PI3Kδ Signaling Pathway
Both idelalisib and this compound are designed to inhibit PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is constitutively active in many B-cell malignancies and plays a central role in cell growth, proliferation, survival, and trafficking. The delta isoform of PI3K is primarily expressed in hematopoietic cells, making it an attractive therapeutic target for B-cell lymphomas with the potential for fewer off-target effects compared to pan-PI3K inhibitors.
By inhibiting PI3Kδ, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, blocks the activation of downstream effectors such as AKT and mammalian target of rapamycin (B549165) (mTOR), ultimately leading to the induction of apoptosis and inhibition of proliferation in malignant B-cells.
Caption: PI3Kδ signaling pathway in B-cell lymphoma and the point of inhibition by this compound and idelalisib.
Comparative Data Overview
The following table summarizes the available data for this compound and idelalisib. The significant gap in data for this compound in the context of B-cell lymphoma is evident.
| Feature | This compound | Idelalisib |
| Target | Phosphoinositide 3-kinase delta (PI3Kδ) | Phosphoinositide 3-kinase delta (PI3Kδ) |
| Potency (IC50) | 4.38 nM | 2.5 nM |
| Development Stage | Preclinical | Approved for clinical use |
| B-cell Lymphoma Efficacy Data | Not publicly available | Extensive clinical trial data available |
| In Vitro B-cell Lymphoma Studies | B-cell inhibition mentioned, but specific lymphoma cell line data is not available | Induces apoptosis and inhibits proliferation in malignant B-cell lines and primary tumor cells |
| In Vivo B-cell Lymphoma Models | Not publicly available | Demonstrates efficacy in preclinical models and clinical trials |
| Clinical Trial Data in B-cell Lymphoma | None | Multiple Phase I, II, and III trials completed |
| Safety Profile in Humans | Not applicable | Includes risks of hepatotoxicity, severe diarrhea or colitis, pneumonitis, and infections |
Idelalisib in Detail: A Clinically Validated PI3Kδ Inhibitor
Idelalisib has been extensively studied in various B-cell malignancies, demonstrating significant clinical activity.
Clinical Efficacy in B-cell Lymphoma
Clinical trials have established the efficacy of idelalisib, both as a monotherapy and in combination with other agents.
| Indication | Trial Phase | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Relapsed CLL | Phase III | Idelalisib + Rituximab | 81% | Not Reached (vs. 5.5 months for placebo + rituximab) | |
| Relapsed Follicular Lymphoma | Phase II | Idelalisib Monotherapy | 57% | 11 months | |
| Relapsed Small Lymphocytic Lymphoma | Phase II | Idelalisib Monotherapy | 57% | 11 months |
Safety and Tolerability of Idelalisib
The use of idelalisib is associated with a distinct set of immune-mediated toxicities. Careful monitoring of patients is crucial. Common adverse events of Grade 3 or higher include:
-
Hepatotoxicity (elevated transaminases)
-
Severe diarrhea or colitis
-
Pneumonitis
-
Infections
This compound: A Preclinical Perspective
This compound was identified as a potent and selective PI3Kδ inhibitor with an IC50 of 4.38 nM. The primary focus of the initial research was to overcome the in vitro genotoxicity observed with earlier compounds in its series and to improve its pharmacokinetic profile. While its potent enzymatic inhibition suggests it could be effective in B-cell malignancies, there is no published data to confirm its activity in B-cell lymphoma cell lines or in vivo models.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of novel therapeutic agents. Below is a generalized workflow for assessing a PI3Kδ inhibitor in B-cell lymphoma, which would be applicable to a compound like this compound.
Caption: A general experimental workflow for the preclinical evaluation of a PI3Kδ inhibitor in B-cell lymphoma.
Key Experimental Methodologies for Idelalisib Evaluation (as described in literature):
-
Cell Viability Assays: B-cell lymphoma cell lines (e.g., SUDHL-4, Karpas 422) are cultured in the presence of varying concentrations of the inhibitor. Cell viability is typically measured after 72 hours using assays such as MTS or CellTiter-Glo®.
-
Apoptosis Assays: To determine if the inhibitor induces programmed cell death, cells are treated with the compound and then stained with Annexin V and a viability dye (like propidium (B1200493) iodide) followed by analysis using flow cytometry.
-
Western Blotting: To confirm the on-target effect of the inhibitor, cell lysates are analyzed by western blot for the phosphorylation status of key downstream proteins in the PI3K pathway, such as phospho-AKT (Ser473) and phospho-S6 ribosomal protein. A decrease in the phosphorylated forms of these proteins indicates pathway inhibition.
-
In Vivo Efficacy Studies: Patient-derived xenograft (PDX) models or cell line-derived xenograft models in immunocompromised mice are often used. Mice bearing established tumors are treated with the inhibitor, and tumor growth is monitored over time. Efficacy is determined by comparing the tumor volume in the treated group to a vehicle-treated control group.
Conclusion
Idelalisib is a clinically validated PI3Kδ inhibitor with a well-defined efficacy and safety profile in the treatment of certain B-cell lymphomas. It serves as a benchmark for the development of new drugs targeting this pathway. This compound is a potent and selective preclinical PI3Kδ inhibitor with optimized properties, but its potential in B-cell lymphoma remains to be demonstrated through further preclinical studies. A direct comparison of their performance is not possible at this time due to the lack of publicly available data for this compound in this specific therapeutic area. Future research on this compound would need to follow a rigorous preclinical evaluation pipeline, similar to the one outlined, to establish its potential as a therapeutic agent for B-cell lymphoma.
References
- 1. Identification of this compound, a potent and selective PI3Kδ inhibitor: navigating in vitro genotoxicity while improving potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research finds DLBCL patients starting treatment immediately face worse outcomes - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. A genetically distinct pediatric subtype of primary CNS large B-cell lymphoma is associated with favorable clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating GNE-293 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GNE-293, a potent and selective PI3Kδ inhibitor, with other alternatives for validating target engagement in cellular assays. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate methods for their studies.
Introduction to this compound and its Target
This compound is a highly potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), with an IC50 of 4.38 nM.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases. PI3Kδ is primarily expressed in hematopoietic cells, making it a key therapeutic target in B-cell malignancies.[3][4] this compound exerts its effect by blocking the PI3K/AKT/mTOR pathway, thereby inhibiting downstream signaling and inducing apoptosis in malignant cells.[4][5]
Comparison of this compound with Alternative PI3Kδ Inhibitors
A direct head-to-head comparison of this compound with other PI3Kδ inhibitors in the same cellular assays is not extensively available in published literature. However, we can compare its in vitro potency with Idelalisib (Zydelig®), the first FDA-approved PI3Kδ inhibitor, to provide a benchmark for its activity.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | PI3Kδ | 4.38 | Highly selective for PI3Kδ. | [1][2] |
| Idelalisib (CAL-101/GS-1101) | PI3Kδ | 2.5 | 40- to 300-fold more selective for p110δ relative to other PI3K class I enzymes (p110α, p110β, and p110γ).[5][6] | [5] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Validating Target Engagement in Cells: Experimental Approaches
The most common method to validate the target engagement of PI3K inhibitors in cells is to measure the phosphorylation status of downstream effectors in the PI3K/AKT/mTOR pathway. A reduction in the phosphorylation of these proteins upon treatment with the inhibitor indicates successful target engagement.
Key Downstream Biomarkers:
-
Phospho-Akt (p-Akt): Akt is a direct downstream target of PI3K. A decrease in the phosphorylation of Akt at Serine 473 (Ser473) or Threonine 308 (Thr308) is a reliable indicator of PI3K inhibition.[7][8]
-
Phospho-S6 Ribosomal Protein (p-S6): S6 ribosomal protein is a downstream target of the mTOR complex 1 (mTORC1), which is activated by Akt.[7] A decrease in p-S6 levels further confirms the inhibition of the entire PI3K/AKT/mTOR axis.
Experimental Workflow: Western Blotting for p-Akt
The following diagram illustrates a typical workflow for assessing PI3Kδ target engagement using Western blotting.
Caption: Workflow for validating this compound target engagement via Western blot.
Detailed Experimental Protocol: Western Blotting for Phospho-Akt (Ser473)
This protocol provides a detailed methodology for assessing the inhibition of PI3Kδ by this compound through the measurement of p-Akt levels.
1. Cell Culture and Treatment:
- Culture a suitable B-cell lymphoma cell line (e.g., SU-DHL-6) in appropriate media.
- Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
- Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or a control inhibitor (e.g., Idelalisib) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
- Harvest cells by centrifugation and wash once with ice-cold PBS.
- Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with vortexing every 10 minutes.
- Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
- Normalize protein concentrations for all samples.
- Prepare samples with Laemmli sample buffer and boil at 95°C for 5 minutes.
- Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins.
- Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control such as β-actin or GAPDH.
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the phospho-Akt signal to the total Akt signal and then to the loading control.
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Conclusion
Validating the cellular target engagement of this compound is crucial for its preclinical and clinical development. The methodologies outlined in this guide, particularly the Western blot analysis of downstream PI3K pathway markers, provide a robust framework for confirming its mechanism of action. By comparing its in vitro potency and cellular activity with established PI3Kδ inhibitors like Idelalisib, researchers can gain a comprehensive understanding of this compound's therapeutic potential. The provided protocols and diagrams serve as practical tools for designing and executing experiments to rigorously evaluate this compound and other novel PI3Kδ inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Idelalisib | Autophagy | PI3K | TargetMol [targetmol.com]
- 6. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring PI3K Activation: Clinicopathologic, Immunohistochemical, and RNA Expression Analysis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
GNE-293: A Comparative Analysis of Kinase Selectivity and Cross-Reactivity
In the landscape of targeted therapies, the precision of a kinase inhibitor is paramount to its efficacy and safety profile. This guide provides a comparative analysis of GNE-293, a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), against other relevant PI3Kδ inhibitors.[1][2][3][4] We will delve into its cross-reactivity based on available kinase panel screening data, detail the experimental methodologies for such screens, and visualize the pertinent signaling pathways. This objective comparison is intended to equip researchers, scientists, and drug development professionals with the necessary data to evaluate this compound for their research and development endeavors.
Kinase Selectivity Profile of this compound and Comparators
This compound was identified as a potent and highly selective inhibitor of PI3Kδ.[1][2][3] Its selectivity has been assessed against other PI3K isoforms and a broader panel of kinases. For a comprehensive understanding of its specificity, this section presents the available quantitative data for this compound and compares it with two other well-characterized PI3Kδ inhibitors: Idelalisib (CAL-101) and Duvelisib (IPI-145).
PI3K Isoform Selectivity
This compound demonstrates significant selectivity for PI3Kδ over other Class I PI3K isoforms. The table below summarizes the inhibitory activity (Ki and IC50) and selectivity folds of this compound compared to Idelalisib and Duvelisib.
| Inhibitor | PI3Kδ | PI3Kα | PI3Kβ | PI3Kγ |
| This compound | Ki: 0.47 nM [5] IC50: 4.38 nM [6][7][8] | 256-fold selective vs. PI3Kδ[5] | 420-fold selective vs. PI3Kδ[5] | 219-fold selective vs. PI3Kδ[5] |
| Idelalisib | IC50: 2.5 nM [9][10][11] | IC50: >1089 nM[12] (>435-fold selective) | IC50: >664 nM[12] (>265-fold selective) | IC50: 89 nM[11][12] (35-fold selective) |
| Duvelisib | IC50: 2.5 nM [11] | IC50: 1602 nM[11] (640-fold selective) | IC50: 85 nM[11] | IC50: 27.4 nM[11] (11-fold selective) |
Table 1: Comparative PI3K Isoform Selectivity. This table highlights the high potency and selectivity of this compound for PI3Kδ, which is comparable or superior to Idelalisib and Duvelisib in terms of selectivity against PI3Kα and PI3Kβ.
Off-Target Kinase Profile
This compound was profiled against a panel of 276 kinases at a concentration of 10 µM. While the complete dataset is not publicly available, specific off-target interactions have been reported.[2] In contrast, extensive kinase screening data is available for both Idelalisib and Duvelisib, indicating high selectivity.
| Inhibitor | Screening Panel Size | Significant Off-Target Hits (>50% inhibition) |
| This compound | 276 Kinases | B-Raf-V599E (53% inhibition) MELK (63% inhibition) PI3KC2b (72% inhibition)[2] |
| Idelalisib | 402 Kinases | No significant activity observed at 10 µM[10] |
| Duvelisib | >400 Kinases | Highly selective for Class I PI3Ks with little to no significant activity on other lipid and protein kinases[9] |
Table 2: Kinase Panel Screening Summary. This table summarizes the available off-target profiling data. While this compound shows high selectivity, a few off-target kinases have been identified. Idelalisib and Duvelisib appear to have a cleaner off-target profile based on the available data.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments.
Biochemical Kinase Assay (Representative Protocol)
The kinase activity and inhibitor potency are often determined using a fluorescence-based assay, such as the Invitrogen SelectScreen® Biochemical Kinase Profiling Service which utilizes the Z'-LYTE® technology. This method provides a robust and high-throughput platform for assessing kinase inhibition.
Principle: The Z'-LYTE® assay is a fluorescence resonance energy transfer (FRET)-based, coupled-enzyme format. It measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage. A FRET peptide substrate is first incubated with the kinase and ATP. The reaction is then stopped, and a site-specific protease is added that cleaves only the non-phosphorylated peptide. This cleavage disrupts the FRET, and the ratio of donor to acceptor emission is used to calculate the percentage of inhibition.
General Protocol:
-
Reagent Preparation: All reagents, including kinase, substrate, ATP, and the test compound (e.g., this compound), are prepared in the appropriate assay buffer. Test compounds are typically prepared in 100% DMSO and serially diluted.
-
Kinase Reaction: The kinase, FRET peptide substrate, and ATP are added to the wells of a 384-well plate. The test compound at various concentrations is then added to the respective wells. The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
Development Reaction: A development reagent containing a site-specific protease is added to each well to stop the kinase reaction and initiate the cleavage of the non-phosphorylated substrate. The plate is incubated for another period (e.g., 60 minutes) at room temperature.
-
Data Acquisition: The fluorescence is read on a microplate reader with excitation at 400 nm and emission at 445 nm (donor) and 520 nm (acceptor).
-
Data Analysis: The emission ratio is calculated, and the percent inhibition is determined by comparing the results from the test compound wells to the positive (no inhibitor) and negative (no kinase) controls. IC50 values are then calculated from the dose-response curves.
Cellular Assay for PI3Kδ Activity
The cellular activity of PI3Kδ inhibitors can be assessed by measuring the phosphorylation of downstream targets, such as Akt, in a relevant cell line.
Principle: Activation of the PI3K pathway leads to the phosphorylation of Akt at Ser473. A potent and cell-permeable PI3Kδ inhibitor will block this phosphorylation in a dose-dependent manner.
General Protocol:
-
Cell Culture: A suitable cell line expressing high levels of PI3Kδ (e.g., a B-cell lymphoma cell line) is cultured to the desired density.
-
Compound Treatment: Cells are pre-incubated with the test inhibitor (e.g., this compound) at various concentrations for a specific duration.
-
Pathway Stimulation: The PI3K pathway is stimulated using an appropriate agonist (e.g., anti-IgM or a growth factor).
-
Cell Lysis: After stimulation, the cells are lysed to extract proteins.
-
Western Blotting or ELISA: The levels of phosphorylated Akt (p-Akt Ser473) and total Akt are determined by Western blotting or a specific ELISA kit.
-
Data Analysis: The ratio of p-Akt to total Akt is calculated for each treatment condition. The percentage of inhibition is determined relative to the stimulated control without the inhibitor, and IC50 values are calculated.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Figure 1: PI3Kδ Signaling Pathway. This diagram illustrates the central role of PI3Kδ in the B-cell receptor signaling cascade, leading to cell proliferation and survival. This compound acts as an inhibitor of PI3Kδ, thereby blocking these downstream effects.
Figure 2: Kinase Panel Screening Workflow. This diagram outlines the key steps involved in a typical biochemical kinase panel screening experiment to determine the selectivity profile of an inhibitor like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Negative Allosteric Modulation of Agonist-Induced M2 Muscarinic Receptor/β-Arrestin Interaction by Serum Autoantibodies from Patients with Chronic Chagas Disease [mdpi.com]
- 7. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Idelalisib | Autophagy | PI3K | TargetMol [targetmol.com]
- 10. ulab360.com [ulab360.com]
- 11. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PI3K Delta Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, focusing on their performance, supporting experimental data, and methodologies for key experiments.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. The delta isoform of PI3K is primarily expressed in hematopoietic cells, making it a key therapeutic target in B-cell malignancies and inflammatory diseases. Several PI3Kδ inhibitors have been developed, each with distinct selectivity and potency profiles. This guide provides a head-to-head comparison of prominent PI3Kδ inhibitors to aid in the selection of appropriate research tools and potential therapeutic candidates.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT. This recruitment to the plasma membrane facilitates the phosphorylation and activation of AKT by upstream kinases like PDK1 and mTORC2. Activated AKT, in turn, phosphorylates a multitude of downstream substrates, regulating diverse cellular functions including cell survival, proliferation, and metabolism.
Assessing the Specificity of GNE-293 in Primary Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of GNE-293, a potent and selective PI3Kδ inhibitor, with other relevant alternatives, focusing on its specificity in primary cells. The information is supported by experimental data and detailed protocols to aid in the objective assessment of its performance.
This compound has been identified as a highly potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key signaling molecule predominantly expressed in hematopoietic cells and crucial for B-cell development and function.[1][2] Its selectivity is a critical attribute, as off-target effects can lead to undesired cellular responses and potential toxicity. This guide delves into the specificity of this compound, drawing comparisons with other PI3Kδ inhibitors like Idelalisib and Umbralisib, and provides the necessary experimental framework for its evaluation in primary cells.
Comparative Performance of PI3Kδ Inhibitors
The following table summarizes the biochemical and cellular potency of this compound and its alternatives. This data is crucial for understanding the relative selectivity of these inhibitors.
| Inhibitor | Target | IC50/EC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kγ | Reference(s) |
| This compound | PI3Kδ | 4.38 (IC50, whole blood) | >1000-fold | >1000-fold | >100-fold | [3] |
| Idelalisib | PI3Kδ | 2.5 (IC50) | >1000-fold | >1000-fold | >100-fold | [4] |
| Umbralisib | PI3Kδ | 22.2 (EC50) | >1000-fold | >1000-fold | >1000-fold | [4] |
| PI3KD-IN-015 | PI3Kδ | 0.5 (IC50) | >1000-fold | >1000-fold | >200-fold | [5] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Signaling Pathway and Experimental Workflow
To visually represent the targeted signaling pathway and the general workflow for assessing inhibitor specificity, the following diagrams are provided.
Caption: PI3Kδ signaling pathway in B-cells and the inhibitory action of this compound.
Caption: General experimental workflow for assessing inhibitor specificity in primary cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are protocols for key experiments.
Protocol 1: Western Blot Analysis of AKT Phosphorylation in Primary Lymphocytes
Objective: To determine the effect of this compound on the PI3K signaling pathway by measuring the phosphorylation of AKT, a key downstream effector.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
RosetteSep™ Human B Cell or T Cell Enrichment Cocktail
-
RPMI-1640 medium with 10% FBS
-
This compound and other PI3K inhibitors
-
Anti-CD3/CD28 antibodies (for T-cell stimulation) or anti-IgM antibody (for B-cell stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Isolation of Primary Lymphocytes:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for B cells or T cells using the RosetteSep™ enrichment cocktail according to the manufacturer's protocol.
-
-
Cell Culture and Treatment:
-
Culture the enriched lymphocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Pre-treat cells with a dose range of this compound or alternative inhibitors for 1-2 hours.
-
Stimulate T cells with anti-CD3/CD28 antibodies or B cells with anti-IgM antibody for 15-30 minutes to activate the PI3K pathway.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total AKT to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-AKT signal to the total AKT signal.
-
Calculate the IC50 value for the inhibition of AKT phosphorylation.
-
Protocol 2: In Vitro Kinome Scan
Objective: To broadly assess the selectivity of this compound by screening it against a large panel of kinases.
Procedure: This assay is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX, Reaction Biology). The general principle involves a competition binding assay.
-
A test compound (this compound) is incubated with a panel of DNA-tagged kinases.
-
An immobilized, active-site directed ligand is added to the reaction.
-
The amount of each kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
The results are expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates a stronger interaction between the inhibitor and the kinase.
Data Presentation: The results are often visualized as a "tree spot" diagram, where kinases that are significantly inhibited are highlighted. This provides a comprehensive overview of the inhibitor's off-target profile.
Protocol 3: Primary Cell Viability Assay
Objective: To evaluate the on-target and potential off-target cytotoxic effects of this compound in primary immune cells.
Materials:
-
Isolated primary immune cells (as in Protocol 1)
-
96-well culture plates
-
This compound and other PI3K inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
Inhibitor Treatment: Add serial dilutions of this compound or alternative inhibitors to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add the CellTiter-Glo® reagent to each well and measure the luminescence according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the EC50 value.
-
Conclusion
The assessment of this compound's specificity in primary cells is a critical step in its preclinical evaluation. The data presented here, along with the detailed experimental protocols, provide a robust framework for researchers to objectively compare its performance against other PI3Kδ inhibitors. By employing a combination of biochemical assays, cellular signaling analysis in primary immune cells, and broad kinome profiling, a comprehensive understanding of this compound's on- and off-target effects can be achieved. This will ultimately inform its potential therapeutic applications and guide further drug development efforts.
References
- 1. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idelalisib —targeting PI3Kδ in patients with B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of GNE-493 and Other Pan-PI3K Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of prominent pan-Phosphoinositide 3-kinase (PI3K) inhibitors. This analysis focuses on their potency against Class I PI3K isoforms and their cellular activity, supported by detailed experimental methodologies.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in cancer has made it a key target for therapeutic intervention. Pan-PI3K inhibitors, which target all four Class I isoforms (α, β, γ, δ), represent a significant class of anticancer agents. This guide compares the in vitro profiles of several key pan-PI3K inhibitors: Pictilisib (GDC-0941), Buparlisib (BKM120), Copanlisib (BAY 80-6946), and ZSTK474. Additionally, we include data on GNE-493, a dual pan-PI3K/mTOR inhibitor, to provide a broader perspective.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. The following table summarizes the reported IC50 values of the selected inhibitors against the four Class I PI3K isoforms in cell-free biochemical assays. Lower IC50 values indicate greater potency.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) |
| Pictilisib (GDC-0941) | 3[1][2][3] | 33[1] | 75[1] | 3[1][2][3] | - |
| Buparlisib (BKM120) | 52[4] | 166[4] | 262[4] | 116[4] | - |
| Copanlisib (BAY 80-6946) | 0.5[5][6][7] | 3.7[5][7] | 6.4[5][7] | 0.7[5][7] | 45[7] |
| ZSTK474 | 16[8][9] | 44[10][8][9] | 49[10][8] | 4.6 - 5[10][8][9] | - |
| GNE-493 | 3.4[11][12][13] | 12[11][12][13] | 16[11][12][13] | 16[11][12][13] | 32[11][12][13] |
Cellular Activity: Inhibition of Downstream Signaling
To assess the on-target efficacy of these inhibitors in a biological context, their ability to inhibit the phosphorylation of AKT (p-Akt), a key downstream effector in the PI3K pathway, is measured in cellular assays.
| Inhibitor | Cell Line(s) | Cellular IC50 (p-Akt Inhibition) |
| Pictilisib (GDC-0941) | U87MG, PC3, MDA-MB-361 | 28 - 46 nM[3] |
| Buparlisib (BKM120) | PCNSL patient-derived cell line | <500 nM[14] |
| Copanlisib (BAY 80-6946) | ELT3 | Complete inhibition at 5 nM[5] |
| ZSTK474 | A549 | Decrease in p-Akt at 500 nM[15] |
Signaling Pathways and Experimental Workflows
To conceptualize the mechanism of action and evaluation process, the following diagrams illustrate the PI3K signaling pathway and a general experimental workflow for inhibitor characterization.
Caption: The PI3K/AKT/mTOR signaling pathway and points of intervention for pan-PI3K and dual PI3K/mTOR inhibitors.
Caption: Generalized experimental workflow for the in vitro evaluation of PI3K inhibitors.
Experimental Protocols
In Vitro PI3K Kinase Assay (HTRF)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for this purpose.[9][16][17]
Objective: To determine the IC50 value of an inhibitor against each Class I PI3K isoform.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
Test inhibitor (e.g., GDC-0941) serially diluted in DMSO
-
HTRF detection reagents (e.g., biotinylated PIP3, GST-tagged GRP1-PH domain, Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin)[16][18]
-
Assay buffer
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Add a small volume (e.g., 0.5 µL) of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[19]
-
Enzyme/Substrate Addition: Prepare a master mix containing the PI3K enzyme and PIP2 substrate in assay buffer. Add this mix to the wells containing the inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.[19]
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution containing EDTA. Then, add the HTRF detection reagents.
-
Incubation: Incubate the plate for a further period (e.g., 2 hours) to allow the detection complex to form.[19]
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader. The HTRF signal is inversely proportional to the amount of PIP3 produced.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Cellular Phospho-Akt (p-Akt) Inhibition Assay (Western Blot)
This assay measures the ability of an inhibitor to block PI3K signaling within a cellular context by quantifying the phosphorylation of Akt.[20][21]
Objective: To determine the cellular potency of an inhibitor by measuring the reduction in p-Akt levels.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473 or Thr308) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of inhibitor concentrations for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample to determine the percentage of inhibition at each inhibitor concentration.
References
- 1. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Copanlisib dihydrochloride | Apoptosis | PI3K | mTOR | TargetMol [targetmol.com]
- 7. BAY 80-6946 (Copanlisib) | CAS:1032568-63-0 | PI3K inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. ZSTK474, a PI3K inhibitor, Suppresses Proliferation and Sensitizes to Gemcitabine in Human Pancreatic Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GNE-493 | CAS:1033735-94-2 | Pan-PI3K/mTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
GNE-293: A Comparative Analysis of its Selective PI3Kδ Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GNE-293's Performance Against Alternative PI3Kδ Inhibitors, Supported by Experimental Data.
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway that is predominantly expressed in hematopoietic cells.[1] Its role in regulating lymphocyte activation and survival has made it a significant target for therapeutic intervention in inflammatory diseases and hematological malignancies. This guide provides a comparative analysis of this compound's selectivity profile against other well-characterized PI3Kδ inhibitors, Idelalisib and Duvelisib, supported by quantitative data and detailed experimental protocols.
Comparative Selectivity Profiles of PI3K Inhibitors
The inhibitory activity of this compound and its alternatives against the four Class I PI3K isoforms (α, β, γ, and δ) is summarized below. The data is presented as half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency. The selectivity of each compound for the δ isoform over the α, β, and γ isoforms is also presented as a fold-difference.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity (δ vs α) | Selectivity (δ vs β) | Selectivity (δ vs γ) |
| This compound | 1200 | 290 | 29 | 4.38 | 274-fold | 66-fold | 6.6-fold |
| Idelalisib | 8600[2][3] | 4000[2][3] | 2100 | 19 | 453-fold | 210-fold | 110-fold |
| Duvelisib | 1602 | 85 | 27.4 | 2.5 | 641-fold | 34-fold | 11-fold |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the reproducible assessment of PI3K inhibitor selectivity.
Biochemical Kinase Activity Assay (Competitive Fluorescence Polarization)
This assay quantitatively measures the enzymatic activity of PI3K isoforms and the inhibitory potency of test compounds.
Principle: The assay is based on the competition between the product of the kinase reaction, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), and a fluorescently labeled PIP3 tracer for binding to a PIP3-binding protein. Inhibition of PI3K results in lower levels of unlabeled PIP3, allowing for more binding of the fluorescent tracer and a higher fluorescence polarization signal.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM DTT, 0.05% CHAPS, pH 7.4).
-
Reconstitute recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α) in the kinase buffer.
-
Prepare a solution of the lipid substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), in the kinase buffer.
-
Prepare a solution of ATP in the kinase buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by a final dilution in the kinase buffer.
-
Prepare a detection mix containing a PIP3-binding protein (e.g., GRP1 PH domain) and a fluorescently labeled PIP3 tracer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test inhibitor at various concentrations.
-
Add the respective PI3K isoform to each well.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the detection mix.
-
Incubate the plate at room temperature for a further 60 minutes to allow for binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Activity Assay (Human Whole Blood CD69 Expression)
This assay assesses the functional consequences of PI3Kδ inhibition in a physiologically relevant context by measuring the activation of B cells in whole blood.
Principle: Activation of the B-cell receptor (BCR) leads to a PI3Kδ-dependent signaling cascade that results in the upregulation of the early activation marker CD69 on the cell surface. A potent and selective PI3Kδ inhibitor will block this upregulation.
Protocol:
-
Blood Collection and Treatment:
-
Collect fresh human whole blood into heparinized tubes.
-
Aliquot the blood into 96-well plates.
-
Add serial dilutions of the test inhibitor (e.g., this compound) or a vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 1 hour) at 37°C.
-
-
B-Cell Stimulation:
-
Stimulate B-cell activation by adding a cross-linking anti-IgM antibody.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Staining and Flow Cytometry:
-
Following stimulation, lyse the red blood cells using a lysis buffer.
-
Wash the remaining white blood cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against CD19 (to identify B cells) and CD69.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CD19-positive B-cell population.
-
Determine the percentage of CD69-positive B cells for each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of CD69 expression against the logarithm of the inhibitor concentration.
-
Visualizing the Mechanism of Action
To better understand the context of this compound's activity, the following diagrams illustrate the PI3Kδ signaling pathway and the experimental workflows.
Caption: The PI3Kδ signaling pathway and the inhibitory action of this compound.
Caption: Workflow for biochemical and cellular assays to determine inhibitor potency.
References
- 1. researchgate.net [researchgate.net]
- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GNE-293: A Protocol for Laboratory Safety
Essential guidelines for the safe handling and disposal of the potent and selective PI3Kδ inhibitor, GNE-293, are critical for maintaining a secure research environment and ensuring regulatory compliance. As specific safety data sheets (SDS) for many novel small molecule inhibitors are not always readily available, a conservative approach treating the compound as hazardous waste is the recommended standard.
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a fundamental aspect of laboratory safety and environmental responsibility. This guide provides a step-by-step protocol for the disposal of this compound, grounded in established best practices for handling potent, biologically active small molecule inhibitors.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound within a certified chemical fume hood to prevent the inhalation of any dust or aerosols. Appropriate Personal Protective Equipment (PPE) is mandatory and should be worn at all times when handling the compound or its waste.
Table 1: Personal Protective Equipment (PPE) and Waste Handling Summary
| Item | Specification | Purpose |
| Gloves | Double nitrile gloves | To prevent skin contact with the chemical. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Waste Containers | Clearly labeled, leak-proof, and compatible with the waste type (solid or liquid) | To safely contain and segregate hazardous chemical waste. |
| Waste Labeling | "Hazardous Waste" with the full chemical name and any solvents | To ensure proper identification and handling by disposal personnel. |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the safe disposal of this compound in both solid and liquid forms. These steps are based on general laboratory hazardous waste disposal guidelines and should be performed in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.[1][2][3][4][5][6]
1. Waste Segregation at the Source:
-
Never mix this compound waste with regular trash, biohazardous waste, or other incompatible chemical waste streams.[2][3]
-
Solid Waste: All materials that have come into direct contact with this compound, such as contaminated gloves, pipette tips, vials, and bench paper, must be collected as solid chemical waste.[2]
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, experimental media, and solvent rinsates, must be collected as liquid chemical waste.[2] Be mindful of the solvent used and segregate halogenated and non-halogenated solvent waste if required by your institution.[2]
2. Containment and Labeling:
-
Use designated, leak-proof containers that are chemically compatible with the waste.[3][7]
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the solvent (e.g., "this compound in DMSO").[5]
3. Decontamination of Glassware:
-
If feasible, decontaminate reusable glassware by rinsing with a suitable solvent.
-
The solvent rinsate must be collected and disposed of as liquid hazardous waste.[5]
-
After thorough rinsing, the glassware can typically be washed through standard laboratory procedures.
4. Storage of Waste:
-
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[2][3][4]
-
This area should be well-ventilated and have secondary containment to mitigate any potential spills.[2]
5. Disposal Request:
-
Once a waste container is full or the experiments are complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[2]
Important Considerations:
-
Never dispose of this compound down the sink or in the regular trash. [1][4][8] This is a critical step to prevent environmental contamination and ensure compliance with regulations.
-
In the absence of a specific SDS for this compound, treat it with the caution required for a potentially toxic or biologically active substance.[2][5][6]
-
Always consult and adhere to the hazardous waste management guidelines provided by your institution's EHS department, as local regulations may vary.[1][4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. acs.org [acs.org]
Essential Safety and Handling Protocols for GNE-293
This guide provides crucial safety and logistical information for the handling and disposal of GNE-293, a potent and selective PI3Kδ inhibitor. The following procedures are designed to ensure the safety of researchers and maintain the integrity of experiments. Given that this compound is a potent small molecule inhibitor intended for research use only, it should be handled with caution in a laboratory setting.[1][2]
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
The appropriate PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double gloving is recommended. Change gloves immediately if contaminated. Must be disposable and powder-free.[5] |
| Body Protection | Laboratory Coat/Gown | A long-sleeved, seamless gown is required to protect the body.[5] Ensure it is fully buttoned. |
| Eye and Face Protection | Safety Goggles/Face Shield | Use safety goggles with side shields to protect from splashes.[5][6] A face shield offers additional protection.[5] |
| Respiratory Protection | N95 Respirator/Face Mask | Recommended when handling the powdered form of this compound to avoid inhalation.[5] |
| Head and Foot Protection | Hair and Shoe Covers | Use to prevent contamination of the compound and the work area.[7] |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the stability of this compound and prevent accidental exposure.
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE, including gloves and a lab coat, during unpacking.
-
If the compound is not in a plastic container, consider wearing a respirator in case of spills or breaks during shipping.[5]
Storage:
-
Short-term: Store at 0 - 4°C for days to weeks.[2]
-
Long-term: Store at -20°C for months to years.[2]
-
Keep the compound in a dry, dark place.[2]
Weighing and Reconstitution:
-
Handle the solid form of this compound in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.
-
Use dedicated spatulas and weighing boats.
-
When preparing stock solutions, add the solvent slowly to the compound to avoid splashing.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, shoe covers, weighing paper, etc. |
| Liquid Waste | Unused solutions of this compound, contaminated solvents. |
| Sharps | Contaminated pipette tips, needles. |
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound from receipt to disposal, emphasizing safety at each step.
Caption: Workflow for safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound |CAS:1354955-67-1 Probechem Biochemicals [probechem.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. pppmag.com [pppmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
